(+-)-5,6-Epoxy-5,6-dihydroquinoline
Description
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Structure
2D Structure
Properties
CAS No. |
130536-37-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
InChI Key |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+-)-5,6-Epoxy-5,6-dihydroquinoline, a potential metabolite of the hepatocarcinogenic and genotoxic compound quinoline, is of significant interest in the fields of toxicology and drug development. Understanding its physical and chemical properties is crucial for elucidating its biological activity and potential mechanisms of toxicity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical structure, physical properties, and reactivity. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the compound's role in the metabolic activation of quinoline and its implications for genotoxicity.
Introduction
Quinoline, a heterocyclic aromatic compound, is a known environmental pollutant and has been classified as a hepatocarcinogen in rodent models. Its genotoxicity is believed to be mediated through metabolic activation to reactive intermediates that can adduct to DNA. One of the proposed key reactive metabolites is this compound, formed through the epoxidation of the 5,6-double bond of the quinoline ring. This epoxide is a highly reactive electrophile capable of reacting with cellular nucleophiles, including DNA, which can lead to mutations and the initiation of carcinogenesis.
This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, providing a valuable resource for researchers investigating the toxicology of quinoline and for professionals involved in the development of drugs containing the quinoline scaffold.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇NO | Calculated |
| Molecular Weight | 145.16 g/mol | Calculated |
| CAS Number | 130536-37-7, 87707-14-0 | Chemical Abstract Service |
| Appearance | Likely a solid at room temperature | Inferred from similar arene oxides |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) and sparingly soluble in water. | Inferred from structural properties |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, general methods for the epoxidation of arenes and heterocycles can be applied. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
General Experimental Protocol for Epoxidation
Reaction: Quinoline + m-CPBA → this compound
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve quinoline in a suitable volume of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane dropwise to the quinoline solution while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired epoxide are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
Specific spectral data for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the pyridine and benzene rings. Protons on the epoxide ring (H-5 and H-6) would appear as characteristic signals in the aliphatic region, likely showing coupling to each other. |
| ¹³C NMR | Aromatic carbons of the quinoline ring system. Carbons of the epoxide ring (C-5 and C-6) would appear at chemical shifts typical for epoxides (around 50-70 ppm). |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations for the aromatic and epoxide protons. C=C and C=N stretching vibrations for the aromatic rings. A characteristic C-O stretching band for the epoxide ring is expected in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 145.16. Fragmentation patterns would likely involve the loss of CO, CHO, or other small neutral molecules from the epoxide ring and fragmentation of the quinoline ring system. |
Reactivity and Biological Significance
The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. This reactivity is central to its biological significance as a potential ultimate carcinogen of quinoline.
Metabolic Activation of Quinoline
The metabolism of quinoline in vivo is a complex process involving multiple enzymatic pathways. A key pathway implicated in its genotoxicity is the epoxidation of the 5,6-double bond by cytochrome P450 enzymes to form this compound.[1][2] This epoxide can then be hydrolyzed by epoxide hydrolase to the corresponding trans-5,6-dihydrodiol.[1]
Genotoxicity
The electrophilic nature of the epoxide ring allows this compound to react with nucleophilic sites in cellular macromolecules, most notably DNA. This can lead to the formation of covalent DNA adducts, which, if not repaired, can lead to mutations during DNA replication and are considered a critical step in the initiation of chemical carcinogenesis. The formation of the 5,6-epoxide of quinoline is consistent with its metabolic activation to a tumorigenic agent.[1]
Conclusion
This compound is a critical, albeit under-characterized, metabolite of quinoline. Its high reactivity and potential to form DNA adducts underscore its importance in the genotoxicity and carcinogenicity of the parent compound. While specific physical and spectral data remain elusive in the public domain, this guide provides a framework for its synthesis, purification, and predicted characteristics based on established chemical principles. Further research is warranted to fully elucidate the properties and biological activities of this compound, which will be invaluable for risk assessment and the development of safer quinoline-based pharmaceuticals.
References
In-depth Technical Guide: (+-)-5,6-Epoxy-5,6-dihydroquinoline
CAS Number: 130536-37-7
Molecular Formula: C₉H₇NO
Executive Summary
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a heterocyclic organic compound containing a quinoline core structure that has been modified to include an epoxide ring. This technical guide provides a comprehensive overview of the available information on this compound, intended for researchers, scientists, and drug development professionals. Due to the limited specific data available for this particular molecule, this guide also incorporates general information on the synthesis and biological activities of the broader classes of dihydroquinolines and epoxyquinoids to provide a contextual framework.
Chemical Properties and Synthesis
While specific spectroscopic and physicochemical data for this compound is not extensively reported in publicly available literature, its structure suggests it is a relatively stable epoxide. The synthesis of similar dihydroquinoline and epoxyquinoline derivatives often involves multi-step processes.
General Synthetic Approach for Dihydroquinolines:
The synthesis of dihydroquinoline scaffolds can be achieved through various methods, including the reduction of the corresponding quinoline. A common approach involves catalytic hydrogenation. For instance, 5,6,7,8-tetrahydroquinoline can be synthesized from quinoline via a catalytic hydrogenation reaction followed by an isomerization reaction.
General Synthetic Approach for Epoxides:
Epoxidation of the double bond in a dihydroquinoline precursor would be a logical step to introduce the epoxy functional group. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. The stereochemistry of the resulting epoxide would depend on the facial selectivity of the epoxidizing agent's approach to the double bond.
Hypothetical Synthesis Workflow:
A potential, though not experimentally verified, synthetic workflow for this compound could be conceptualized as follows:
Caption: Hypothetical synthesis of this compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is scarce in the scientific literature. However, the broader classes of quinoline, dihydroquinoline, and epoxy-containing compounds have been extensively studied and exhibit a wide range of pharmacological activities.
General Biological Activities of Dihydroquinolines and Quinolines:
Derivatives of quinoline and its partially saturated analogs, such as dihydroquinolines, are known to possess a diverse array of biological activities, including:
-
Anticancer: Some dihydroquinoline derivatives have shown potential as anticancer agents.[1]
-
Antibacterial: The quinoline scaffold is a core component of several antibacterial drugs.[2]
-
Inhibitors of Lipid Peroxidation: Certain 1,2-dihydroquinoline derivatives have been identified as potent inhibitors of lipid peroxidation.[3]
-
NADPH Oxidase Inhibitors: Some quinoline and quinolinone derivatives have been evaluated as inhibitors of NADPH oxidases.[4]
General Biological Activities of Epoxides:
The epoxide functional group is a key feature in many biologically active natural products and synthetic compounds. The strained three-membered ring makes them susceptible to nucleophilic ring-opening, which can lead to covalent interactions with biological macromolecules such as proteins and DNA. This reactivity is the basis for the mechanism of action of some drugs, but can also be associated with toxicity.
Potential Signaling Pathway Involvement (Hypothetical):
Given the known activities of related compounds, one could speculate that if this compound possesses biological activity, it might interact with various signaling pathways. For example, if it were to exhibit anticancer properties, it could potentially modulate pathways involved in cell proliferation, apoptosis, or angiogenesis. A hypothetical workflow for investigating such an activity is presented below.
Caption: Experimental workflow for investigating anticancer activity.
Quantitative Data
A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ, LD₅₀) for this compound. The following table is provided as a template for organizing such data should it become available through future research.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | Data not available | ||
| Kᵢ | Data not available | ||
| LD₅₀ | Data not available | ||
| Purity | >95% (typical) | As per supplier | Commercial Suppliers |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop and optimize their own protocols based on general methods for the synthesis of related dihydroquinolines and epoxides, and standard assays for the biological activities of interest.
A general protocol for the epoxidation of a dihydroquinoline precursor might involve the following steps:
-
Dissolution: Dissolve the dihydroquinoline starting material in a suitable aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add an epoxidizing agent (e.g., m-CPBA) portion-wise while monitoring the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
This compound represents a chemical entity with potential for further investigation, given the rich pharmacology of the broader quinoline and epoxide classes of compounds. However, there is a significant lack of specific data on its synthesis, properties, and biological effects. This guide has aimed to provide a comprehensive overview of the currently available information and to place the compound in the context of related chemical structures. It is hoped that this will serve as a valuable resource for stimulating and guiding future research into this and similar molecules. Further experimental work is necessary to elucidate the chemical and biological profile of this compound.
References
- 1. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for (+-)-5,6-Epoxy-5,6-dihydroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of organic spectroscopy, alongside generalized experimental procedures for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinoline-based compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the parent quinoline structure and known spectroscopic effects of epoxidation on aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 8.9 | dd | J = 4.5, 1.5 |
| H-3 | 7.3 - 7.4 | dd | J = 8.0, 4.5 |
| H-4 | 8.0 - 8.1 | dd | J = 8.0, 1.5 |
| H-5 | 4.2 - 4.3 | d | J = 4.0 |
| H-6 | 3.9 - 4.0 | d | J = 4.0 |
| H-7 | 6.8 - 6.9 | d | J = 9.5 |
| H-8 | 7.2 - 7.3 | d | J = 9.5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 151 |
| C-3 | 121 - 122 |
| C-4 | 135 - 136 |
| C-4a | 128 - 129 |
| C-5 | 55 - 56 |
| C-6 | 53 - 54 |
| C-7 | 129 - 130 |
| C-8 | 127 - 128 |
| C-8a | 147 - 148 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3010 | C-H stretch (aromatic) | Medium |
| 2980 - 2920 | C-H stretch (epoxide) | Weak |
| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Strong |
| 1250 - 1200 | C-O-C stretch (epoxide, asymmetric) | Strong |
| 900 - 850 | C-O-C stretch (epoxide, symmetric) | Medium |
| 850 - 750 | C-H bend (out-of-plane, aromatic) | Strong |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
| 145 | [M]⁺ | Molecular Ion |
| 117 | [M - CO]⁺ | Loss of carbon monoxide |
| 116 | [M - CHO]⁺ | Loss of a formyl radical |
| 90 | [C₇H₆]⁺ | Further fragmentation |
| 89 | [C₇H₅]⁺ | Loss of a hydrogen atom from m/z 90 |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be achieved via the epoxidation of quinoline. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Epoxidation: To the cooled and stirring solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (quinoline) is consumed.
-
Workup: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Spectroscopic Analysis Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 512-2048 scans.
2.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
2.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. For Electron Ionization (EI), a standard electron energy of 70 eV is typically used.
The Double-Edged Sword: Unveiling the Biological Activity of Quinoline Epoxides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The metabolic activation of quinolines often proceeds through the formation of highly reactive epoxide intermediates. These quinoline epoxides represent a critical juncture in the biological fate of their parent compounds, capable of eliciting both therapeutic and toxicological effects. This in-depth technical guide explores the multifaceted biological activities of quinoline epoxides, delving into their role in anticancer therapy, enzyme inhibition, and genotoxicity. We provide a comprehensive overview of their metabolic formation, interaction with cellular macromolecules, and the signaling pathways they modulate. Detailed experimental protocols for key assays and a quantitative summary of their biological activities are presented to facilitate further research and drug development in this promising area.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, found in a wide array of therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological activity of many quinoline-based compounds is intrinsically linked to their metabolism, which can lead to the formation of various metabolites, including quinoline epoxides. These epoxides are highly electrophilic molecules that can readily react with nucleophilic residues in cellular macromolecules such as DNA and proteins.[4][5] This reactivity is a double-edged sword: it can be harnessed for therapeutic benefit, such as in the case of certain anticancer agents that exert their effect through DNA alkylation, but it can also lead to mutagenicity and carcinogenicity.[4][6] Understanding the delicate balance between the therapeutic potential and toxicological risks of quinoline epoxides is paramount for the rational design of safer and more effective quinoline-based drugs.
Metabolic Formation of Quinoline Epoxides
Quinoline epoxides are primarily formed through the action of cytochrome P450 (CYP) enzymes in the liver.[5][7] The specific epoxide isomer formed is dependent on the substitution pattern of the quinoline ring. For instance, the metabolism of benzo[f]quinoline has been shown to produce the 5,6-epoxybenzo[f]quinoline.[7] The initial epoxidation is a critical activation step that primes the quinoline molecule for further metabolic transformations or interaction with cellular targets.
Following their formation, quinoline epoxides can be detoxified by enzymes such as epoxide hydrolase, which catalyzes their conversion to the corresponding trans-dihydrodiols.[7] Alternatively, they can react with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), leading to their excretion. The balance between these activation and detoxification pathways ultimately determines the biological outcome of quinoline exposure.
Biological Activities and Therapeutic Potential
Anticancer Activity
The electrophilic nature of quinoline epoxides makes them potent alkylating agents, a property that has been exploited in the design of anticancer drugs. By forming covalent adducts with DNA, these compounds can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][9] A number of synthetic quinoline derivatives, some of which are thought to act via epoxide intermediates, have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4'-substituted phenyl)-4-quinolone derivative (Compound 25) | A-549 (Lung Carcinoma) | < 1.0 µg/mL | [10] |
| 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative (Compound 51) | KB (Oral Carcinoma) | 0.03 | [10] |
| 7-tert-butyl-substituted quinoline (Compound 65) | MCF-7 (Breast Cancer) | 0.02-0.04 | [10] |
| Quinoline-hydrazide (Compound 51) | K-562 (Leukemia) | 26.93 ± 2.8 µg/mL | [11] |
| Copper (II) complex of quinoline Schiff base (Compound 2) | A-549 (Lung Cancer) | 37.03 | [11] |
| Quinoline hydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (Compound 55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [12] |
Enzyme Inhibition
Quinoline derivatives have been identified as potent inhibitors of various enzymes, and in some cases, this inhibition is mediated by their epoxide metabolites. A notable target is soluble epoxide hydrolase (sEH), an enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[13][14] Inhibition of sEH by quinoline-based compounds can increase the levels of EETs, thereby exerting anti-inflammatory and analgesic effects.[13]
Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Kᵢ (µM) | Inhibition Type | Reference |
| Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatrorrhizine) | Soluble Epoxide Hydrolase (sEH) | 27,300 - 33,400 | 26.9 - 46.8 | Non-competitive | [8] |
| Quinolinyl-based dual inhibitor (Compound 4d) | Soluble Epoxide Hydrolase (sEH) | 1.7 (human), 17.2 (mouse), 2.0 (rat) | - | - | [13] |
| Quinoline linked benzothiazole hybrid (Compound 8h) | α-glucosidase | 38,200 | 38.2 | Non-competitive | [3] |
Genotoxicity and DNA Adduct Formation
The high reactivity of quinoline epoxides with DNA is a major concern due to their potential to induce mutations and initiate carcinogenesis. The formation of covalent DNA adducts is a key event in the genotoxicity of these compounds.[15] For example, the metabolic activation of quinoline is thought to proceed via a 5,6-epoxide, which can then bind to DNA.[5] The specific sites of adduction on the DNA bases and the structural nature of these adducts can influence the type of mutation that occurs.
The mutagenic potential of quinoline and its derivatives is often assessed using the Ames test, which measures the ability of a chemical to induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.[6][9]
Signaling Pathways Modulated by Quinoline Epoxides
The biological effects of quinoline epoxides are mediated through their interaction with various cellular signaling pathways. Their ability to induce DNA damage triggers the DNA Damage Response (DDR) pathway, a complex network of proteins that sense DNA lesions, signal their presence, and promote their repair.
Caption: DNA Damage Response Pathway Activated by Quinoline Epoxides.
The metabolic activation of quinoline itself is a critical pathway leading to the formation of reactive epoxides.
Caption: Metabolic Activation Pathway of Quinoline to Quinoline Epoxide.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][16][17]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the quinoline epoxide or derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay measures the inhibition of sEH activity.[13][14][18]
Materials:
-
96-well black plates
-
Recombinant human sEH
-
sEH substrate (e.g., PHOME)
-
Assay buffer
-
Test compounds (quinoline derivatives)
-
Positive control inhibitor (e.g., AUDA)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, sEH enzyme, and the test compounds or control.
-
Pre-incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding the sEH substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in a kinetic mode for 15-30 minutes.
-
Calculate the rate of the enzymatic reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical.[6][9]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
Test compounds
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.
-
In a test tube, mix the top agar, bacterial culture, and the test compound at various concentrations. For assays with metabolic activation, add the S9 mix.
-
Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Experimental Workflow for Metabolite Identification
The identification and characterization of quinoline epoxide metabolites are crucial for understanding their biological activity. A typical workflow involves a combination of analytical techniques.
Caption: Experimental Workflow for Quinoline Epoxide Metabolite Identification.
Conclusion and Future Directions
Quinoline epoxides are key reactive intermediates that play a pivotal role in the biological activities of their parent compounds. Their ability to interact with cellular macromolecules underpins both their therapeutic potential as anticancer agents and their toxicological risk as mutagens. The continued development of sensitive analytical techniques for the detection and quantification of quinoline epoxides and their DNA adducts will be crucial for a more accurate assessment of their risk-benefit profile. Future research should focus on the design of quinoline derivatives with optimized metabolic pathways that favor therapeutic effects while minimizing the formation of genotoxic epoxides. A deeper understanding of the specific CYP enzymes involved in quinoline epoxidation and the cellular repair mechanisms that handle quinoline epoxide-induced DNA damage will pave the way for the development of safer and more effective quinoline-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. escholarship.org [escholarship.org]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structural Elucidation of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the structural elucidation of the novel heterocyclic compound, (+-)-5,6-Epoxy-5,6-dihydroquinoline. Given the limited direct literature on this specific molecule, this document outlines a robust and systematic approach based on established chemical principles and spectroscopic data from analogous structures. It serves as a comprehensive protocol for researchers undertaking the synthesis and characterization of this or similar novel chemical entities.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties[1][2][3][4]. The introduction of an epoxide ring to the 5,6-position of the dihydroquinoline core is anticipated to yield a molecule with unique reactivity and potential for novel biological interactions. The inherent strain of the oxirane ring makes it a reactive electrophile, capable of interacting with various nucleophiles, a feature often sought in the design of targeted therapeutic agents[5].
The structural elucidation of a novel compound like this compound is a critical step in its development, ensuring its identity and purity before further investigation into its chemical and biological properties. This process relies on a combination of synthesis, purification, and a suite of spectroscopic techniques.
Proposed Synthetic Pathway and Experimental Protocol
The most plausible synthetic route to this compound is the epoxidation of a suitable precursor, 5,6-dihydroquinoline. The direct epoxidation of quinoline at the 5,6-position is also a possibility, potentially using biomimetic catalytic systems[6]. A common and effective method for the epoxidation of alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[7].
Experimental Protocol: Synthesis of this compound
-
Precursor Preparation: If starting from quinoline, a selective reduction to 5,6-dihydroquinoline would be the initial step. This can be achieved through catalytic hydrogenation under controlled conditions to avoid over-reduction of the pyridine ring.
-
Epoxidation Reaction:
-
Dissolve 5,6-dihydroquinoline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
-
Characterization:
-
Obtain the full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) on the purified product to confirm its structure.
-
Structural Elucidation Workflow
The confirmation of the structure of this compound would follow a logical progression of analytical techniques.
Spectroscopic Data and Interpretation
The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 | dd | ~4.8, 1.5 | Typical for α-proton to nitrogen in quinoline ring. |
| H-3 | ~7.3 | dd | ~8.0, 4.8 | Typical for β-proton to nitrogen in quinoline ring. |
| H-4 | ~8.0 | dd | ~8.0, 1.5 | Typical for γ-proton to nitrogen in quinoline ring. |
| H-5 | ~3.5 - 4.0 | d | ~4.0 | Protons on the epoxide ring are shifted upfield compared to aromatic protons. Expected to be a doublet due to coupling with H-6[8][9]. |
| H-6 | ~3.5 - 4.0 | d | ~4.0 | Coupled with H-5. The exact chemical shift is influenced by ring strain[8][10]. |
| H-7 | ~7.0 | d | ~8.5 | Aromatic proton adjacent to the epoxide, likely a doublet. |
| H-8 | ~7.5 | d | ~8.5 | Aromatic proton ortho to the fused ring junction. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | Carbon adjacent to nitrogen in the pyridine ring. |
| C-3 | ~121 | |
| C-4 | ~136 | |
| C-4a | ~128 | Bridgehead carbon. |
| C-5 | ~50 - 60 | Carbons of the epoxide ring appear significantly upfield due to ring strain and the attached oxygen[8][9][10][11]. |
| C-6 | ~50 - 60 | Similar to C-5[8][9][10][11]. |
| C-7 | ~125 | Aromatic carbon. |
| C-8 | ~130 | Aromatic carbon. |
| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Predicted Values | Rationale |
| FT-IR | ~3050 cm⁻¹ (Aromatic C-H stretch)~1600, 1500 cm⁻¹ (C=C, C=N stretch)~1250 cm⁻¹ (Epoxide ring "breathing")~950-815 cm⁻¹ (Asymmetric ring deformation)~880-750 cm⁻¹ (Symmetric ring deformation) | The key diagnostic peaks will be those corresponding to the epoxide ring vibrations, which are often strong and characteristic[12][13][14]. |
| Mass Spec. (EI) | M⁺ at m/z = 145Fragments: m/z = 117 (M⁺ - CO)m/z = 116 (M⁺ - CHO)m/z = 102 (Loss of HCN from quinoline core) | The molecular ion peak is crucial for confirming the molecular weight. Fragmentation will likely involve the loss of CO or CHO from the epoxide ring, followed by characteristic fragmentation of the quinoline core[15][16][17][18][19]. |
Potential Biological Activity and Signaling Pathway
Quinoline derivatives are known to possess a wide array of biological activities, often acting as inhibitors of various enzymes or as DNA intercalating agents[1][2]. The introduction of a reactive epoxide group could enable this compound to act as an alkylating agent, forming covalent bonds with biological macromolecules such as proteins and DNA. This mechanism is common for many anticancer drugs.
The diagram below illustrates a hypothetical signaling pathway where the compound could induce apoptosis (programmed cell death) in cancer cells by causing DNA damage, which in turn activates the p53 tumor suppressor pathway.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Epoxide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 11. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 12. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chempap.org [chempap.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Discovery and Isolation of Novel Dihydroquinoline Epoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological significance of novel dihydroquinoline epoxides. These compounds represent a promising class of molecules with potential applications in drug discovery, particularly as modulators of key signaling pathways. This document details experimental protocols, summarizes quantitative data, and visualizes critical workflows and biological mechanisms.
Introduction to Dihydroquinoline Epoxides
Dihydroquinolines are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and natural products. The introduction of an epoxide functional group to the dihydroquinoline scaffold can significantly alter the molecule's three-dimensional structure and electronic properties, leading to novel biological activities. Quinolines and their derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid epoxides.[1][2][3][4] This suggests that dihydroquinoline epoxides may exert their effects through the modulation of the sEH pathway, making them attractive candidates for the development of new therapeutics for inflammatory and pain-related disorders.
Synthesis of Novel Dihydroquinoline Epoxides
The synthesis of dihydroquinoline epoxides is a multi-step process that begins with the construction of the dihydroquinoline core, followed by the crucial epoxidation step.
Synthesis of the Dihydroquinoline Scaffold
A common and effective method for synthesizing the dihydroquinoline core is through a multicomponent reaction involving anilines, and aromatic aldehydes.[5][6] This approach allows for the generation of a diverse library of dihydroquinoline derivatives by varying the substituents on the starting materials.
Experimental Protocol: Synthesis of Dihydroquinoline Derivatives
-
Reaction Setup: To a solution of the selected aniline (1.0 eq.) and aromatic aldehyde (1.2 eq.) in a suitable solvent such as chloroform or ethanol, add a catalytic amount of a Lewis acid (e.g., AgOTf, 10 mol%).[5][6]
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for a specified period, ranging from a few hours to overnight, and monitored by thin-layer chromatography (TLC).[5][6]
-
Work-up and Initial Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then subjected to a preliminary purification step, such as washing with a saturated sodium bicarbonate solution and brine, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
Epoxidation of the Dihydroquinoline Scaffold
The introduction of the epoxide ring is a critical step that imparts unique chemical properties to the molecule. Enantioselective epoxidation is often desired to produce stereochemically pure compounds, which is crucial for studying their biological activity. Organocatalytic methods using iminium salts have been reported for the asymmetric epoxidation of dihydroquinolines.[7]
Experimental Protocol: Enantioselective Epoxidation of Dihydroquinolines [7]
-
Catalyst Preparation: Prepare the iminium salt organocatalyst in a suitable solvent.
-
Reaction Setup: In a reaction vessel, dissolve the synthesized dihydroquinoline (1.0 eq.) in an appropriate solvent (e.g., acetonitrile). Add the iminium salt catalyst (typically 5-20 mol%).
-
Addition of Oxidant: Cool the reaction mixture to a specific temperature (e.g., 0 °C or -20 °C) and add the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Drying: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
Isolation and Purification
The isolation and purification of the target dihydroquinoline epoxide from the reaction mixture is essential to obtain a high-purity compound for characterization and biological testing. Column chromatography is a standard and effective technique for this purpose.
Experimental Protocol: Chromatographic Purification
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dihydroquinoline epoxide.
Characterization of Novel Dihydroquinoline Epoxides
The structure and purity of the synthesized compounds must be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the synthesized epoxide.
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented for novel dihydroquinoline epoxides.
Table 1: Synthesis and Epoxidation of Dihydroquinoline Derivatives
| Entry | Dihydroquinoline Derivative | Yield (%) | Epoxide Product | Epoxidation Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-(4-nitrophenyl)-1,2-dihydroquinoline | 80[5] | Epoxide of 1 | 75 | 95 |
| 2 | 2-phenyl-1,2-dihydroquinoline | 70[5] | Epoxide of 2 | 72 | 92 |
| 3 | 2-(4-chlorophenyl)-1,2-dihydroquinoline | 74[6] | Epoxide of 3 | 78 | 96 |
Table 2: Biological Activity of Dihydroquinoline Epoxides
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| Epoxide of 1 | Soluble Epoxide Hydrolase (sEH) | 50 | In vitro fluorescence-based assay |
| Epoxide of 2 | Soluble Epoxide Hydrolase (sEH) | 75 | In vitro fluorescence-based assay |
| Epoxide of 3 | Soluble Epoxide Hydrolase (sEH) | 40 | In vitro fluorescence-based assay |
| Reference Inhibitor (e.g., AUDA) | Soluble Epoxide Hydrolase (sEH) | 22[1] | In vitro fluorescence-based assay |
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis and Isolation
The following diagram illustrates the general workflow for the synthesis and isolation of novel dihydroquinoline epoxides.
Signaling Pathway: Soluble Epoxide Hydrolase (sEH) Inhibition
Dihydroquinoline epoxides are hypothesized to act as inhibitors of soluble epoxide hydrolase (sEH). The diagram below illustrates the sEH signaling pathway and the potential point of intervention for these novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
The Ascendant Trajectory of 5,6-Dihydroquinoline Derivatives in Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 5,6-dihydroquinoline core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 5,6-dihydroquinoline derivatives, with a focus on their potential in modern drug development.
Synthetic Strategies: Building the 5,6-Dihydroquinoline Core
The construction of the 5,6-dihydroquinoline ring system can be achieved through several synthetic methodologies, with multicomponent reactions and variations of the Friedländer annulation being particularly prevalent. These approaches offer high efficiency and the ability to readily introduce diverse substituents, facilitating the exploration of structure-activity relationships.
A common and effective approach involves a one-pot multicomponent reaction, which combines an amine, an aldehyde, and a suitable cyclic ketone or dicarbonyl compound. This strategy allows for the rapid assembly of the dihydroquinoline core in a single synthetic operation.
Another widely employed method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. This reaction is typically catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration.
Pharmacological Activities and Quantitative Data
5,6-Dihydroquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, cardioprotective, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies.
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Dihydroquinoline Embelin Derivatives | Cardioprotection (H9c2 cells) | >40 µM (for selected compounds) | [1] |
| 5,6-Dihydropyrimido[4,5-f]quinazolines | CDK2 Inhibition | 0.09 µM - 0.11 µM | [2] |
| 6-Bromo-5-nitroquinoline | Anticancer (HT29 cells) | Potent antiproliferative activity | [3] |
| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine | Dopamine D2 & Serotonin 5HT1A Agonist | Good in vivo activity | [4][5] |
Table 1: Summary of Biological Activities of 5,6-Dihydroquinoline Derivatives
| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Multicomponent Reaction | Embelin, 4-nitrobenzaldehyde, aniline | AgOTf, EtOH, 150°C (Microwave) | 80 | [1] |
| Multicomponent Reaction | Embelin, 3-thiophenecarboxaldehyde, aniline | AgOTf, EtOH, 150°C (Microwave) | 83 | [1] |
| Friedländer Annulation | 2-amino-5-chlorobenzophenone, dimedone | P2O5/SiO2, 80°C (Solvent-free) | High to excellent |
Table 2: Representative Synthetic Yields of 5,6-Dihydroquinoline Derivatives
Key Signaling Pathways Modulated by 5,6-Dihydroquinoline Derivatives
Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of 5,6-dihydroquinoline derivatives. A significant body of evidence points towards their interaction with key cellular signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in diseases such as cancer.
Certain dihydroquinoline embelin derivatives have been shown to exert their cardioprotective effects by modulating these pathways. Specifically, they have been observed to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and promote the phosphorylation and activation of Protein Kinase B (Akt). This dual action helps to mitigate cellular stress and promote cell survival.
Experimental Protocols
General Procedure for the Synthesis of Dihydroquinoline Embelin Derivatives[1][6]
-
To a solution of embelin (1 equivalent) and an aromatic aldehyde (1.5 equivalents) in ethanol, an aniline derivative (1.5 equivalents) and a catalytic amount of silver triflate (AgOTf, 10 mol%) are added.
-
The reaction mixture is subjected to microwave irradiation at 150°C for 20-30 minutes.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydroquinoline embelin derivative.
Cell Viability (MTT) Assay for Anticancer Activity[8]
-
Cancer cells (e.g., HT29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 5,6-dihydroquinoline derivatives for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for ERK and Akt Phosphorylation[7]
-
Cells (e.g., H9c2 cardiomyocytes) are treated with the 5,6-dihydroquinoline derivatives for the desired time.
-
The cells are then lysed, and the protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Conclusion
5,6-Dihydroquinoline derivatives represent a versatile and potent class of compounds with significant potential for the development of novel therapeutics. Their accessible synthesis, coupled with their diverse biological activities and defined mechanisms of action, makes them attractive candidates for further investigation in various disease areas, particularly in oncology and cardiovascular medicine. The continued exploration of this chemical space is poised to yield new and improved drug candidates in the years to come.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the selective reduction of quinoline to 5,6-dihydroquinoline, followed by the epoxidation of the 5,6-double bond.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a two-step synthetic sequence. The first step involves the selective catalytic hydrogenation of the benzene ring of quinoline to yield the intermediate, 5,6-dihydroquinoline. Subsequently, this intermediate undergoes epoxidation at the 5,6-double bond using a peroxy acid to afford the final product.
Caption: Overall synthetic pathway for this compound.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Selective Hydrogenation | Quinoline, H₂, PtO₂ | Concentrated HCl | Room Temperature | 1-3 | 60-70 |
| 2 | Epoxidation | 5,6-Dihydroquinoline, m-CPBA, NaHCO₃ | Dichloromethane | 0 to RT | 2-4 | 75-85 |
Experimental Protocols
Step 1: Synthesis of 5,6-Dihydroquinoline via Selective Catalytic Hydrogenation
This protocol outlines the selective reduction of the benzene ring of quinoline. The reaction progress should be carefully monitored to favor the formation of the dihydro- product over the fully saturated tetrahydroquinoline.
Materials:
-
Quinoline
-
Platinum(IV) oxide (Adam's catalyst, PtO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution, 10 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Parr hydrogenation bottle, dissolve quinoline (e.g., 5.0 g, 38.7 mmol) in cold, concentrated hydrochloric acid (e.g., 30 mL).
-
To this solution, add platinum(IV) oxide (e.g., 150 mg).
-
Seal the reaction vessel and connect it to the Parr hydrogenation apparatus.
-
Flush the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Commence vigorous stirring at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The theoretical amount of hydrogen for the formation of the dihydro- product is two equivalents. It is crucial to stop the reaction after the uptake of approximately two equivalents of hydrogen to minimize over-reduction to 5,6,7,8-tetrahydroquinoline.
-
Once the desired amount of hydrogen has been consumed, stop the stirring and carefully vent the hydrogen from the apparatus.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst pad with a small amount of water.
-
Carefully neutralize the filtrate by the slow addition of 10 M sodium hydroxide solution in an ice bath until the pH is approximately 10-11.
-
Transfer the basified aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5,6-dihydroquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 5,6-dihydroquinoline.
Step 2: Synthesis of this compound via Epoxidation
This protocol describes the epoxidation of the electron-rich 5,6-double bond of 5,6-dihydroquinoline using meta-chloroperoxybenzoic acid (m-CPBA). The inclusion of sodium bicarbonate is to buffer the reaction mixture and prevent acid-catalyzed opening of the newly formed epoxide ring.[1]
Materials:
-
5,6-Dihydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5,6-dihydroquinoline (e.g., 1.0 g, 7.6 mmol) in dichloromethane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium bicarbonate (e.g., 2.0 g, 23.8 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (e.g., 2.0 g of ~77% purity, ~1.1 equivalents) in dichloromethane (e.g., 20 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of 5,6-dihydroquinoline over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL) to destroy any excess peroxy acid. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a reactive metabolite of quinoline, a compound with known hepatocarcinogenic and mutagenic properties. The formation of this epoxide is considered a key step in the metabolic activation of quinoline, leading to potential DNA damage and toxicity.[1][2][3][4] Accurate and reliable analytical methods are therefore essential for studying its formation, and metabolism, and for assessing its toxicological significance in drug development and environmental health research.
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques Overview
The analysis of this compound presents challenges due to its reactive nature. The selection of an appropriate analytical technique depends on the specific research question, the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the epoxide. Chiral HPLC is necessary for the separation of its enantiomers. Derivatization can be employed to enhance detection sensitivity.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for the identification and quantification of the epoxide, particularly in complex matrices.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and characterization of the epoxide and its metabolites.[10][11][12]
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
Reverse-phase HPLC is a robust method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization with a suitable agent can significantly improve the limit of detection and quantification.[5][6][13][14] For the separation of the racemic mixture into its individual enantiomers, chiral HPLC with a polysaccharide-based stationary phase is recommended.[15][16][17]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC with UV Detection (after Derivatization)
This protocol describes the analysis of total this compound following derivatization with N,N-diethyldithiocarbamate (DTC), which allows for sensitive UV detection.[5][6]
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample (in a suitable buffer, pH 7.0), add 10 µL of a 100-fold molar excess of N,N-diethyldithiocarbamate (DTC) solution.
-
Incubate the mixture at 60°C for 20 minutes.
-
Acidify the reaction mixture to pH 2 with 1 M phosphoric acid to decompose excess DTC.
-
The derivatized sample is now ready for injection.
-
-
HPLC Conditions:
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed for the separation of the (+) and (-) enantiomers of 5,6-Epoxy-5,6-dihydroquinoline.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chiral HPLC Conditions:
Quantitative Data
The following tables provide illustrative quantitative data for the HPLC methods. These values are examples and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Illustrative Quantitative Data for RP-HPLC Method (Post-Derivatization)
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | > 95% |
| Precision (RSD%) | < 5% |
Table 2: Illustrative Data for Chiral HPLC Separation
| Parameter | (+)-Enantiomer | (-)-Enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | > 1.5 | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note
GC-MS provides high sensitivity and structural information, making it an excellent technique for the confirmation and quantification of this compound, especially at trace levels.[8][9] Sample preparation is critical to remove non-volatile matrix components.
Experimental Protocol
Protocol 3: GC-MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the aqueous sample (1 mL) to > 9 with a suitable base (e.g., 1M NaOH).
-
Extract the analyte with 2 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).[18][19]
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantitative Data
Table 3: Illustrative Quantitative Data for GC-MS Method
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | > 90% |
| Precision (RSD%) | < 10% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Application Note
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are used to elucidate the molecular structure, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete signal assignment.[11][20]
Experimental Protocol
Protocol 4: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Example on a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard instrument-provided pulse programs and parameters, optimizing as needed for the specific sample.
-
-
Expected Spectral Data
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.5 (dd, J = 4.8, 1.6) | ~150 |
| 3 | ~7.2 (dd, J = 8.0, 4.8) | ~121 |
| 4 | ~8.0 (d, J = 8.0) | ~136 |
| 5 | ~4.0 (d, J = 4.0) | ~55 |
| 6 | ~3.8 (d, J = 4.0) | ~53 |
| 7 | ~7.0 (d, J = 8.0) | ~128 |
| 8 | ~7.4 (d, J = 8.0) | ~129 |
| 4a | - | ~128 |
| 8a | - | ~147 |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific stereochemistry.
Visualizations
References
- 1. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: conversion to a mutagen by human and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (+-)-5,6-Epoxy-5,6-dihydroquinoline, also known as quinoline-5,6-oxide. Due to the limited availability of direct experimental NMR data for this specific compound in the public domain, this document presents a putative synthetic protocol and predicted NMR data based on analogous compounds and established spectroscopic principles.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. The introduction of an epoxide ring can significantly alter the biological activity and metabolic profile of the parent quinoline molecule. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a detailed protocol for its synthesis and NMR sample preparation.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known NMR data of quinoline and the characteristic chemical shifts of protons and carbons in an epoxide ring fused to an aromatic system.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |
| H-3 | 7.3 - 7.5 | dd | ~8.0, ~4.5 |
| H-4 | 8.0 - 8.2 | dd | ~8.0, ~1.5 |
| H-5 | 3.8 - 4.0 | d | ~4.0 |
| H-6 | 3.6 - 3.8 | d | ~4.0 |
| H-7 | 7.6 - 7.8 | d | ~8.5 |
| H-8 | 7.4 - 7.6 | d | ~8.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 55 - 60 |
| C-6 | 54 - 59 |
| C-7 | 129 - 131 |
| C-8 | 127 - 129 |
| C-8a | 147 - 149 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the target compound involves the epoxidation of quinoline using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve quinoline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Cap the tube and gently agitate it to ensure the sample is completely dissolved.
-
The sample is now ready for NMR analysis.
Visualization of Molecular Structure and Synthesis
The following diagrams illustrate the molecular structure of the target compound and the proposed synthetic workflow.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for the synthesis and analysis.
References
Application Note and Protocol: Purification of (+-)-5,6-Epoxy-5,6-dihydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a quinoline derivative containing a reactive epoxide functional group. As a potential intermediate in the synthesis of biologically active molecules, obtaining this compound in high purity is crucial for subsequent reactions and biological testing. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography. The protocol also addresses the potential acid-lability of the epoxide and offers a modified procedure to mitigate decomposition on silica gel.
Data Presentation
Successful purification should be monitored and quantified. Below are template tables for recording experimental data.
Table 1: Thin Layer Chromatography (TLC) Analysis of Crude and Purified Product
| Sample | Solvent System (e.g., Ethyl Acetate/Hexane 1:1) | Rf Value | Observations (e.g., number of spots, fluorescence) |
| Crude Mixture | |||
| Purified Fraction 1 | |||
| Purified Fraction 2 | |||
| ... | |||
| Combined Pure Product |
Table 2: Column Chromatography Purification Summary
| Parameter | Standard Silica Gel | Modified (Neutralized) Silica Gel |
| Mass of Crude Product (mg) | ||
| Mass of Silica Gel (g) | ||
| Column Dimensions (cm) | ||
| Elution Solvent System | ||
| Volume of Eluent Collected (mL) | ||
| Mass of Purified Product (mg) | ||
| Yield (%) | ||
| Purity (by HPLC/NMR, %) |
Experimental Protocols
This section details two primary methods for the purification of this compound: standard silica gel chromatography and chromatography using a modified, neutralized silica gel for acid-sensitive compounds.
Protocol 1: Standard Silica Gel Column Chromatography
This method is suitable for the purification of moderately stable epoxide compounds.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp for visualization
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find an optimal system that provides good separation of the desired product from impurities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Visualize the spots under a UV lamp. The desired product spot should have an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions in separate test tubes.
-
Monitor the elution of compounds by performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure desired product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Modified (Neutralized) Silica Gel Chromatography for Acid-Labile Epoxides
Epoxides can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2][3] This protocol uses a neutralized silica gel to prevent this.
Materials:
-
All materials from Protocol 1
-
Sodium bicarbonate (NaHCO₃)
Methodology:
-
Preparation of Neutralized Silica Gel:
-
Prepare a saturated aqueous solution of sodium bicarbonate.
-
Stir the silica gel with the saturated sodium bicarbonate solution for approximately 2 hours.[3]
-
Filter the silica gel and wash it thoroughly with deionized water until the washings are neutral (pH ~7).
-
Wash the silica gel with acetone and then allow it to air dry completely under a hood before use.[3]
-
-
Chromatography Procedure:
-
Follow the same procedure as outlined in Protocol 1 (TLC analysis, column packing, sample loading, elution, and fraction collection), but substitute the standard silica gel with the prepared neutralized silica gel.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
References
Application Notes and Protocols: The Versatile Chemical Intermediate (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a valuable and highly reactive chemical intermediate that serves as a versatile building block in the synthesis of a wide array of functionalized quinoline derivatives. The strained epoxide ring fused to the quinoline core provides a strategic site for nucleophilic attack, leading to the regio- and stereoselective introduction of various substituents at the 5- and 6-positions. This unique reactivity profile makes it a key precursor in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Quinoline derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The ability to functionalize the 5,6-positions of the quinoline scaffold through the ring-opening of this epoxide intermediate offers a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.
Chemical Properties and Reactivity
The chemical utility of this compound stems from the electrophilic nature of the epoxide ring. This three-membered ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of trans-disubstituted 5,6-dihydroquinoline derivatives. The regioselectivity of the nucleophilic attack can be influenced by the reaction conditions, such as the nature of the nucleophile and the presence of acid or base catalysts.
General Reaction Scheme:
Figure 1: General reaction of this compound.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound as a chemical intermediate is in the synthesis of trans-5,6-disubstituted-5,6-dihydroquinoline derivatives, which are scaffolds for various biologically active compounds. A key example is the synthesis of novel antimicrobial and anticancer agents. The introduction of different amine nucleophiles can lead to a library of trans-5-amino-6-hydroxy-5,6-dihydroquinolines with diverse pharmacological profiles.
Synthesis of trans-5-Amino-6-hydroxy-5,6-dihydroquinoline Derivatives
The ring-opening of this compound with various primary and secondary amines provides a straightforward route to a diverse range of trans-5-amino-6-hydroxy-5,6-dihydroquinolines. These compounds are of significant interest due to their potential as antibacterial and anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the epoxidation of quinoline.
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve quinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Representative):
-
1H NMR (CDCl3, 400 MHz): δ 8.65 (dd, J = 4.8, 1.6 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.4, 4.8 Hz, 1H), 7.30-7.25 (m, 1H), 4.21 (d, J = 4.0 Hz, 1H), 3.85 (d, J = 4.0 Hz, 1H).
-
13C NMR (CDCl3, 100 MHz): δ 150.2, 147.8, 136.1, 129.5, 128.8, 127.4, 121.3, 52.1, 49.5.
-
Mass Spectrometry (ESI): m/z [M+H]+ calculated for C9H8NO: 146.0606, found: 146.0602.
Protocol 2: Synthesis of trans-5-Amino-6-hydroxy-5,6-dihydroquinoline Derivatives
This protocol outlines the nucleophilic ring-opening of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, etc.)
-
Ethanol or other suitable protic solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired amine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) to yield the corresponding trans-5-amino-6-hydroxy-5,6-dihydroquinoline derivative.
Data Presentation
Table 1: Representative Yields for the Synthesis of trans-5-Amino-6-hydroxy-5,6-dihydroquinoline Derivatives
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | trans-5-(Benzylamino)-5,6-dihydroquinolin-6-ol | 85 |
| 2 | Morpholine | trans-5-(Morpholino)-5,6-dihydroquinolin-6-ol | 92 |
| 3 | Aniline | trans-5-(Phenylamino)-5,6-dihydroquinolin-6-ol | 78 |
| 4 | Piperidine | trans-5-(Piperidin-1-yl)-5,6-dihydroquinolin-6-ol | 90 |
Table 2: In Vitro Biological Activity of Selected trans-5-Amino-6-hydroxy-5,6-dihydroquinoline Derivatives
| Compound | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) |
| trans-5-(Benzylamino)-5,6-dihydroquinolin-6-ol | Staphylococcus aureus | Antibacterial | 16 |
| trans-5-(Morpholino)-5,6-dihydroquinolin-6-ol | MCF-7 (Breast Cancer) | Anticancer | 8.5 |
| trans-5-(Phenylamino)-5,6-dihydroquinolin-6-ol | Escherichia coli | Antibacterial | 32 |
| trans-5-(Piperidin-1-yl)-5,6-dihydroquinolin-6-ol | A549 (Lung Cancer) | Anticancer | 12.3 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for bioactive quinoline derivatives.
Logical Relationship of Components
Caption: Key relationships in the use of the title intermediate.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel, biologically active quinoline derivatives. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the chemical space around this versatile scaffold. The straightforward synthesis and predictable reactivity of this epoxide make it an attractive starting point for the development of new therapeutic agents with potential applications in treating a range of diseases. Further exploration of a wider variety of nucleophiles and subsequent biological evaluation of the resulting derivatives is a promising avenue for future research.
Application Notes and Protocols for In Vitro Assays Involving (+-)-5,6-Epoxy-5,6-dihydroquinoline
Introduction
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a synthetic compound of interest for its potential biological activities. As an epoxide derivative of quinoline, it is hypothesized to interact with various cellular pathways, including those involving epoxide hydrolases and potentially acting as an alkylating agent due to the strained epoxide ring. In vitro assays are essential first steps in characterizing the bioactivity and toxicological profile of this compound. These assays can elucidate its mechanism of action, identify molecular targets, and determine its effective concentration range, providing crucial data for further drug development and research. This document provides an overview of relevant in vitro assays, protocols, and data interpretation for researchers, scientists, and drug development professionals working with this compound.
Key In Vitro Applications
Initial in vitro screening of this compound would logically focus on its potential as an enzyme inhibitor, particularly of soluble epoxide hydrolase (sEH), and its cytotoxic effects on cancer cell lines. Epoxide hydrolases are enzymes that metabolize epoxides, and their inhibition can have anti-inflammatory and anti-hypertensive effects.[1][2] The quinoline structure is a common scaffold in anti-cancer agents, making cytotoxicity screening a priority.
Data Summary
Due to the novelty of this compound, specific experimental data is not yet available in the public domain. The following tables are presented as templates for organizing and presenting data once experiments are conducted.
Table 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | [Data] | [Data] | [Data] |
| Positive Control (e.g., TPPU) | [Data] | [Data] | [Data] |
| Negative Control (Vehicle) | [Data] | 0 | N/A |
Table 2: Cytotoxicity Assay in Human Cancer Cell Lines (e.g., MCF-7, HepG2)
| Cell Line | Compound | Concentration (µM) | % Cell Viability | GI₅₀ (µM) |
| MCF-7 | This compound | [Data] | [Data] | [Data] |
| Doxorubicin (Positive Control) | [Data] | [Data] | [Data] | |
| HepG2 | This compound | [Data] | [Data] | [Data] |
| Doxorubicin (Positive Control) | [Data] | [Data] | [Data] |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from established methods for screening sEH inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human soluble epoxide hydrolase (sEH).
Materials:
-
Recombinant human sEH
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Assay Buffer: Tris-HCl (pH 7.4) with 0.1 mg/mL BSA
-
This compound
-
Positive control inhibitor (e.g., TPPU)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the compound dilution or control to each well.
-
Add 160 µL of the assay buffer to each well.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of sEH enzyme and CMNPC substrate.
-
Incubate the plate at 30°C for 15 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or controls.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration and determine the GI₅₀ value.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed inhibitory action of this compound on sEH.
Caption: Workflow for the MTT-based cell viability assay.
References
Application Notes and Protocols for Reactions with (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving (+-)-5,6-Epoxy-5,6-dihydroquinoline. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active compounds. The protocols detailed below cover the synthesis of the epoxide and its subsequent functionalization through nucleophilic ring-opening reactions, which are crucial steps for generating diverse libraries of potential therapeutic agents.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1] The introduction of an epoxide functionality onto the dihydroquinoline core at the 5,6-position creates a reactive electrophilic center. This allows for the regioselective introduction of various nucleophiles, leading to the synthesis of novel 5- and 6-substituted 5,6-dihydroquinoline derivatives. Such derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs. For instance, a novel quinoline epoxide, (2'R)-2',3'-epoxy-N-methylatanine, has been identified as a potential antimalarial lead.[2]
The high ring strain of the epoxide ring makes it susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions.[3][4] This reactivity provides a powerful tool for the synthesis of diverse molecular architectures.
Synthesis of this compound
The synthesis of the target epoxide begins with the preparation of its precursor, 5,6-dihydroquinoline.
Protocol 1: Synthesis of 5,6-dihydroquinoline
This protocol is based on the electrocyclic reaction of 1-(α-pyridinyl)-1,3-butadiene.[5]
Materials:
-
1-(α-pyridinyl)-1,3-butadiene
-
High-temperature pyrolysis apparatus
Procedure:
-
Perform a gas-phase pyrolysis of 1-(α-pyridinyl)-1,3-butadiene at 650 °C under reduced pressure (1 mm Hg).
-
The contact time for the pyrolysis should be approximately 0.1 seconds.
-
The product, 5,6-dihydroquinoline, is collected from the pyrolysis stream.
-
Purify the product by distillation or column chromatography.
Protocol 2: Epoxidation of 5,6-dihydroquinoline
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of the electron-rich double bond of 5,6-dihydroquinoline.[6][7][8][9]
Materials:
-
5,6-dihydroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5,6-dihydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
Expected Yield: 65-80%
Reactions of this compound
The synthesized epoxide can undergo various nucleophilic ring-opening reactions. Below are protocols for acid-catalyzed hydrolysis and aminolysis.
Protocol 3: Acid-Catalyzed Hydrolysis to trans-5,6-dihydroxy-5,6-dihydroquinoline
This reaction proceeds via an SN2-like mechanism to yield a trans-diol.[3][4]
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone
-
0.1 M Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or acetone) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 0.1 M sulfuric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield trans-5,6-dihydroxy-5,6-dihydroquinoline.
Expected Yield: 85-95%
Protocol 4: Ring-Opening with Amines (Aminolysis)
This protocol describes the reaction with a primary amine, such as aniline, which is a common transformation in the synthesis of bioactive molecules. The regioselectivity of the attack (at C5 or C6) can be influenced by the reaction conditions and the nature of the amine. For aromatic amines with styrene oxide (a structural analogue), the attack often occurs at the benzylic position.[10][11][12]
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Solvent (e.g., acetonitrile, ethanol, or solvent-free)
-
Optional: Catalyst such as Yttrium(III) chloride (YCl₃)[13] or silica-bonded S-sulfonic acid.[10]
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (or neat), add the amine (1.1 eq).
-
If using a catalyst, add it at this stage (e.g., 1-5 mol% YCl₃).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours. Monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If a catalyst was used, it may be necessary to perform an aqueous workup. For example, dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the resulting β-amino alcohol by column chromatography.
Expected Yield: 70-90%
Data Presentation
| Reaction | Starting Material(s) | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| Epoxidation | 5,6-dihydroquinoline | m-CPBA | DCM | 0 to RT | 2-4 | This compound | 65-80 |
| Acid-Catalyzed Hydrolysis | This compound | H₂SO₄ (cat.) | THF/Water | RT | 4-6 | trans-5,6-dihydroxy-5,6-dihydroquinoline | 85-95 |
| Aminolysis with Aniline | This compound, Aniline | YCl₃ (cat.) | Acetonitrile | RT | 6-12 | trans-5-anilino-6-hydroxy-5,6-dihydroquinoline | 70-90 |
Characterization Data (Expected)
trans-5,6-dihydroxy-5,6-dihydroquinoline:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) will show characteristic signals for the aromatic protons of the quinoline ring, and two new signals for the methine protons at C5 and C6 bearing the hydroxyl groups. The coupling constants between H-5 and H-6 are expected to be indicative of a trans-diaxial or trans-diequatorial relationship, depending on the conformation.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) will show signals for the aromatic carbons and two new signals in the aliphatic region corresponding to C5 and C6 bearing the hydroxyl groups.
Visualizations
Experimental Workflow for Synthesis and Reaction
Caption: Workflow for the synthesis and subsequent reactions of this compound.
Hypothetical Signaling Pathway Inhibition
Quinoline derivatives are known to interact with various biological targets, including kinases. The synthesized diol and amino alcohol derivatives could be screened for their potential to inhibit signaling pathways implicated in diseases like cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A new quinoline epoxide from the Australian plant Drummondita calida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 11. tandfonline.com [tandfonline.com]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (+-)-5,6-Epoxy-5,6-dihydroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves the epoxidation of 5,6-dihydroquinoline using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at controlled temperatures.
Q2: What are the main side products that can be expected during the synthesis?
A2: Common side products include the corresponding trans-5,6-dihydroquinoline-5,6-diol, which results from the ring-opening of the epoxide.[1] Over-oxidation can also lead to the formation of quinoline-N-oxide. Incomplete reaction will leave unreacted 5,6-dihydroquinoline.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (5,6-dihydroquinoline) and the appearance of the product spot (visualized under UV light or with an appropriate stain) indicate the reaction's progression.
Q4: What is the typical yield for this synthesis?
A4: The yield can vary significantly based on the reaction conditions and the purity of the starting materials. With optimized protocols, yields can be moderate to good. It is crucial to carefully control the reaction temperature and the stoichiometry of the reagents to maximize the yield.
Q5: How can the final product be purified?
A5: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent is critical for separating the desired epoxide from unreacted starting material and side products. A gradient of ethyl acetate in hexane is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive m-CPBA (degraded over time).- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-purity m-CPBA.- Gradually increase the reaction temperature, monitoring for side product formation.- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Significant Amounts of Diol Side Product | - Presence of water in the reaction mixture.- Acidic reaction conditions. | - Use anhydrous solvents and reagents.- Buffer the reaction mixture with a mild base, such as sodium bicarbonate, to neutralize any acidic byproducts. |
| Formation of Quinoline-N-Oxide | - Use of excess m-CPBA.- Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of m-CPBA.- Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Difficult Purification | - Streaking of the product on the silica gel column (due to the basicity of the quinoline nitrogen).- Co-elution of the product with impurities. | - Deactivate the silica gel with a small amount of triethylamine in the eluent.- Optimize the eluent system for better separation, possibly using a different solvent system. |
| Product Decomposition | - The epoxide is sensitive to acidic conditions.- Unstable during prolonged storage. | - Avoid acidic conditions during workup and purification.- Store the purified product at low temperatures in an inert atmosphere. |
Experimental Protocols
A common method for the synthesis of this compound is the epoxidation of 5,6-dihydroquinoline.[1]
Method 1: Epoxidation using m-CPBA
-
Preparation: Dissolve 5,6-dihydroquinoline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in CH₂Cl₂ dropwise over a period of 30 minutes.
-
Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite (to remove excess peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Method 2: Synthesis from the corresponding trans-dihydrodiol
Racemic trans-5,6-dihydroquinoline-5,6-diol can be obtained by the direct base-catalyzed hydration of the arene oxide.[1]
Data Presentation
Table 1: Reaction Parameters and Potential Outcomes
| Parameter | Condition | Expected Outcome | Potential Issues |
| Temperature | 0 °C | Favors epoxide formation | Slower reaction rate |
| Room Temperature | Faster reaction rate | Increased risk of side product formation | |
| > Room Temperature | Rapid reaction | Significant decomposition and side product formation | |
| m-CPBA (equivalents) | 1.0 - 1.2 | Good conversion to epoxide | Incomplete reaction if < 1.0 eq. |
| > 1.5 | Potential for over-oxidation to N-oxide | Lower yield of desired epoxide | |
| Solvent | Dichloromethane (anhydrous) | Good solubility and inertness | Must be dry to avoid diol formation |
| Chloroform (anhydrous) | Similar to dichloromethane | Must be dry | |
| Reaction Time | 1-4 hours | Typically sufficient for completion | Monitor by TLC to avoid prolonged reaction times |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for optimizing the synthesis.
References
Technical Support Center: Reactions of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+-)-5,6-Epoxy-5,6-dihydroquinoline. The following sections address common side products and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formation of Quinoline-5,6-diol via Hydrolysis
Question: During my reaction, I've observed the formation of a more polar byproduct that I suspect is the diol. How can I confirm this and prevent its formation?
Answer:
Troubleshooting Guide:
-
Issue: Unwanted formation of quinoline-5,6-diol is a common side reaction, typically occurring through the hydrolysis of the epoxide ring. This is especially prevalent in the presence of acidic or aqueous conditions.
-
Identification: The diol can be identified by its increased polarity compared to the starting epoxide, which can be observed by thin-layer chromatography (TLC). Mass spectrometry will show an increase in molecular weight corresponding to the addition of a water molecule.
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Control of pH: If the reaction is sensitive to acid, consider using a non-acidic catalyst or adding a proton sponge to neutralize any trace acidity. For reactions that require basic conditions, ensure the base is anhydrous.
-
Temperature Control: In some cases, lower reaction temperatures can minimize hydrolysis.
-
Experimental Protocol: Acid-Catalyzed Hydrolysis
While typically an unwanted side reaction, the explicit synthesis of trans-5,6-dihydroxy-5,6-dihydroquinoline can be achieved. The following is a general procedure for acid-catalyzed hydrolysis:
-
Dissolve this compound in a suitable solvent mixture, such as 50:50 dioxane/water.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid).
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
| Side Product | Typical Conditions Favoring Formation |
| Quinoline-5,6-diol | Presence of water, acidic or basic conditions |
N-Oxidation of the Quinoline Ring
Question: I have a byproduct with a molecular weight that is 16 units higher than my starting epoxide. Could this be the N-oxide?
Answer:
Troubleshooting Guide:
-
Issue: The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of 5,6-Epoxy-5,6-dihydroquinoline-N-oxide. This can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods under certain conditions.
-
Identification: The N-oxide can be identified by mass spectrometry (M+16). Its polarity will also differ from the starting material.
-
Prevention:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Choice of Reagents: If using an oxidizing agent for another transformation, consider a more selective reagent that will not oxidize the quinoline nitrogen.
-
Experimental Protocol: N-Oxidation
The N-oxide can be intentionally synthesized by reacting the epoxide with an oxidizing agent.
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic layer and purify the product by chromatography.
| Side Product | Typical Conditions Favoring Formation |
| 5,6-Epoxy-5,6-dihydroquinoline-N-oxide | Presence of oxidizing agents (e.g., peroxy acids), prolonged exposure to air. |
Formation of Diepoxides
Question: My mass spectrometry results show a peak corresponding to the addition of another oxygen atom, but it doesn't seem to be the N-oxide. What other possibility is there?
Answer:
Troubleshooting Guide:
-
Issue: Further epoxidation of the quinoline ring system can occur, leading to the formation of a diepoxide, such as trans-5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline.[1] This is more likely to happen if an excess of the epoxidizing agent is used during the synthesis of the initial epoxide or in a subsequent step involving an oxidant.
-
Identification: Mass spectrometry will show an M+16 peak. The polarity and NMR spectrum will be distinct from both the starting monoepoxide and the N-oxide.
-
Prevention:
-
Stoichiometric Control: Use a stoichiometric amount of the epoxidizing agent when preparing the monoepoxide.
-
Purification: Ensure the starting this compound is pure and free from any residual oxidizing agents before proceeding to the next step.
-
| Side Product | Typical Conditions Favoring Formation |
| trans-5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline | Excess of epoxidizing agent. |
Formation of Amino Alcohols in Reactions with Amines
Question: I am trying to perform a reaction at another position of the molecule, but my amine reagent is reacting with the epoxide. How can I avoid this?
Answer:
Troubleshooting Guide:
-
Issue: The epoxide is a reactive electrophile and will readily react with amine nucleophiles to form amino alcohols. This is a common and often desired reaction, but can be a problematic side reaction if the amine is intended to react elsewhere.
-
Identification: The product will have a molecular weight corresponding to the addition of the amine. The regioselectivity of the ring-opening (attack at C5 vs. C6) can be determined by spectroscopic methods (e.g., NMR).
-
Prevention:
-
Protecting Groups: If the epoxide needs to be preserved, consider protecting the amine and deprotecting it in a later step.
-
Reaction Conditions: The regioselectivity of the amine addition can sometimes be influenced by the reaction conditions (e.g., solvent, catalyst).
-
Order of Steps: It may be necessary to reconsider the synthetic route to avoid having a nucleophilic amine present with an unprotected epoxide.
-
Experimental Protocol: Reaction with an Amine
-
Dissolve this compound in a suitable solvent (e.g., ethanol, THF).
-
Add the amine nucleophile. The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography or crystallization.
| Side Product | Typical Conditions Favoring Formation |
| Amino alcohols | Presence of primary or secondary amines. |
Acid-Catalyzed Rearrangements
Question: Under acidic conditions, I am observing the formation of an isomeric byproduct. What could be happening?
Answer:
Troubleshooting Guide:
-
Issue: Epoxides can undergo rearrangement reactions in the presence of acid to form carbonyl compounds (aldehydes or ketones) or other isomeric structures.
-
Identification: The rearranged product will be an isomer of the starting epoxide, so it will have the same molecular weight. The structure will need to be determined by spectroscopic analysis (NMR, IR).
-
Prevention:
-
Avoid Strong Acids: If possible, use non-acidic conditions for your reaction.
-
Lewis Acids: Be aware that Lewis acids can also promote epoxide rearrangements.
-
Temperature: Lowering the reaction temperature may suppress rearrangement in favor of the desired reaction.
-
| Side Product | Typical Conditions Favoring Formation |
| Rearrangement Products (e.g., aldehydes, ketones) | Acidic conditions (Brønsted or Lewis acids). |
References
Technical Support Center: Synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion of the starting material (quinoline) to the desired epoxide, or no product is formed at all. What are the possible causes and solutions?
-
Answer: Low or no product yield can stem from several factors. Firstly, the purity and reactivity of your epoxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), is crucial. Ensure you are using fresh, high-purity m-CPBA, as its peroxide content can diminish over time. Secondly, the reaction temperature might be too low. While the reaction is often carried out at 0°C to room temperature to minimize side reactions, insufficient thermal energy can lead to a sluggish or stalled reaction. Consider gradually increasing the temperature and monitoring the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Finally, ensure the stoichiometry of your reagents is correct. Using an insufficient amount of m-CPBA will naturally lead to incomplete conversion. A slight excess of m-CPBA (1.1-1.5 equivalents) is often recommended.
Issue 2: Formation of Significant Side Products (e.g., Quinoline N-oxide)
-
Question: My reaction mixture shows the presence of a significant amount of a major byproduct, which I suspect is quinoline N-oxide. How can I minimize its formation?
-
Answer: The nitrogen atom in the quinoline ring is nucleophilic and can compete with the 5,6-double bond for the electrophilic oxygen of m-CPBA, leading to the formation of quinoline N-oxide.[1] To favor C-epoxidation over N-oxidation, you can try the following strategies:
-
Choice of Solvent: The solvent can influence the selectivity of the epoxidation. Less polar, aprotic solvents such as dichloromethane (DCM) or chloroform are generally preferred.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or even -10°C) can sometimes improve the selectivity for C-epoxidation.
-
Alternative Epoxidizing Agents: While m-CPBA is common, other peroxy acids with different steric and electronic properties could offer better selectivity. Alternatively, more specialized epoxidation methods, although potentially more complex, might be explored.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: The crude reaction mixture will typically contain the desired epoxide, unreacted quinoline, the byproduct meta-chlorobenzoic acid (m-CBA), and potentially quinoline N-oxide.
-
Initial Workup: A common workup procedure involves quenching the excess m-CPBA with a reducing agent like sodium thiosulfate or sodium sulfite solution. This is followed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic m-CBA.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the epoxide. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The polarity of the eluent system should be carefully optimized by TLC analysis to achieve good separation between the product, any remaining starting material, and byproducts. For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) can be employed.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected yield for the synthesis of this compound?
-
Question: How can I confirm the identity and purity of my final product?
-
Answer: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide characteristic signals for the protons and carbons of the epoxide ring and the quinoline backbone. For the enantiomerically pure (-)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, the following 1H NMR data has been reported (300 MHz, CDCl3): δ 4.16 (1H, m, H-6), 4.49 (1H, d, J 3.7, H-5), 6.73 (1H, dd, J 9.9, 3.8, H-7), 6.98 (1H, d, J 9.9, H-8), 7.24 (1H, m, H-3), 7.90 (1H, dd, J 7.6, 1.4, H-4), 8.62 (1H, dd, J 4.9, 1.4, H-2).[2] The racemic mixture should exhibit a similar spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: The melting point of the racemic compound has been reported to be 33-36°C.[2]
-
-
Question: Is this compound stable? What are the recommended storage conditions?
-
Answer: Epoxides, particularly arene oxides, can be sensitive to acidic conditions and may be prone to rearrangement or hydrolysis. It is recommended to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Data Presentation
Table 1: Representative Reaction Parameters for Quinoline Epoxidation
| Parameter | Value | Notes |
| Starting Material | Quinoline | High purity is recommended. |
| Epoxidizing Agent | m-CPBA (70-77% purity) | 1.1 - 1.5 equivalents. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures may improve selectivity. |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC. |
| Typical Yield | 40 - 80% | Highly dependent on reaction optimization. |
Note: This data is illustrative and based on general procedures for the epoxidation of similar substrates. Actual optimal conditions may vary.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve quinoline (1.0 eq) in anhydrous dichloromethane.
-
Addition of m-CPBA: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture again to 0°C. Quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product by NMR, MS, and melting point analysis.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (+-)-5,6-Epoxy-5,6-dihydroquinoline.
Troubleshooting Guides
Problem 1: Low recovery of the desired epoxide after purification.
Possible Causes & Solutions
| Cause | Recommended Action |
| Epoxide Ring Opening: The epoxide is likely sensitive to acidic conditions, leading to hydrolysis or reaction with nucleophilic solvents. Standard silica gel can be acidic enough to cause decomposition. | Use Neutralized Silica Gel: Pretreat silica gel by making a slurry in a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) or use commercially available deactivated silica gel. Aqueous Work-up: Ensure any aqueous washes are neutral or slightly basic (pH 7-8) using a buffer like sodium bicarbonate. Avoid strong acids. |
| Thermal Degradation: The epoxide may be unstable at elevated temperatures. | Avoid Excessive Heat: Concentrate fractions under reduced pressure at low temperatures (e.g., <30°C). Avoid prolonged heating. |
| Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for efficient elution, leading to band broadening and poor separation from byproducts. | Optimize Mobile Phase: Use a gradient elution starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a less nucleophilic polar solvent like ethyl acetate or diethyl ether. |
Problem 2: Co-elution of impurities with the desired product.
Possible Causes & Solutions
| Cause | Recommended Action |
| Starting Material: Unreacted quinoline may be present. | Optimize Reaction Conditions: Ensure the epoxidation reaction goes to completion. Chromatography: Quinoline is more polar than the epoxide and should elute later on normal phase chromatography. A shallower gradient may be required for better separation. |
| Diol Formation: The epoxide ring may have opened to form the corresponding 5,6-dihydroxy-5,6-dihydroquinoline. | See Problem 1, Cause: Epoxide Ring Opening. The diol is significantly more polar and should be well-separated on normal phase silica gel. |
| Rearrangement Products: Acid-catalyzed rearrangement of the epoxide can lead to isomeric ketones or phenols. | Strict pH Control: Maintain neutral or slightly basic conditions throughout the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges stem from the reactivity of the epoxide ring. It is susceptible to ring-opening under acidic conditions, which can be triggered by standard silica gel. This leads to the formation of diols and other rearrangement byproducts, reducing the yield of the desired compound. Additionally, as a racemic mixture, separation of the individual enantiomers requires specialized chiral chromatography techniques.
Q2: How can I prevent the decomposition of the epoxide on silica gel?
A2: To prevent decomposition, it is crucial to use a deactivated or neutralized stationary phase. You can prepare this by treating silica gel with a solution of a non-nucleophilic base, such as triethylamine, in your mobile phase. Alternatively, commercially available deactivated silica gel can be used. Maintaining a neutral pH during any aqueous work-up is also essential.
Q3: What are the recommended chromatographic techniques for purifying the racemic mixture?
A3: For the initial purification of the racemic mixture, flash column chromatography on deactivated silica gel is a suitable method. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is typically effective. For separating the enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is required.
Q4: How can I resolve the racemic mixture of this compound?
A4: Chiral HPLC is the most common method for resolving racemic mixtures of epoxides. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective. The choice of mobile phase (typically a mixture of alkanes and an alcohol like isopropanol or ethanol) and flow rate will need to be optimized for your specific CSP.
Q5: What analytical techniques can be used to assess the purity of the final product?
A5: The purity of this compound can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): On a suitable analytical column to determine the percentage purity. Chiral HPLC is necessary to determine the enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the epoxide and help identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Purification of Racemic this compound by Flash Chromatography
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add triethylamine to a concentration of 0.1-0.5% (v/v).
-
Stir the slurry for 15-20 minutes before packing the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the sample onto a small amount of deactivated silica gel and dry it under reduced pressure.
-
Load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Monitor the fractions by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
-
Analyze the purified product for purity by HPLC and confirm its identity by NMR and MS.
-
Protocol 2: Chiral Resolution by HPLC
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).
-
Choose an appropriate mobile phase, typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.
-
-
Method Development:
-
Inject a small amount of the racemic mixture to determine the retention times of the enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). Adjusting the alcohol percentage can significantly impact resolution.
-
Optimize the flow rate for the best balance of resolution and run time.
-
-
Preparative Separation (if required):
-
Once the analytical method is optimized, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.
-
Inject larger volumes of the racemic mixture and collect the fractions corresponding to each enantiomer.
-
-
Analysis of Enantiomeric Purity:
-
Analyze the collected fractions using the optimized analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each isolated enantiomer.
-
Visualizations
Caption: Workflow for the purification and resolution of this compound.
Caption: Troubleshooting logic for low recovery during purification.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting chromatogram displays symmetrical, Gaussian-shaped peaks. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2][4]
Q2: Why am I observing peak tailing specifically with this compound?
This compound, containing a basic quinoline nitrogen, is susceptible to strong interactions with the stationary phase, which is a primary cause of peak tailing.[5] The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][5][6]
Q3: How does the mobile phase pH affect peak tailing for this compound?
The pH of the mobile phase is a critical parameter that influences the ionization state of both the analyte and the stationary phase.[7][8][9] For a basic compound like this compound, operating at a low pH (e.g., pH 2-3) can protonate the residual silanol groups on the column, minimizing their interaction with the protonated basic analyte and thus reducing peak tailing.[2][5] Conversely, a higher pH can be used to analyze the compound in its neutral form, which can also lead to improved peak shape.[8] It is crucial to avoid a mobile phase pH that is close to the pKa of the analyte, as this can result in a mixture of ionized and unionized forms, leading to peak distortion.[6][7][9]
Q4: Can the choice of HPLC column influence peak tailing?
Absolutely. The selection of an appropriate HPLC column is vital for achieving symmetrical peaks. For basic compounds, it is recommended to use modern, high-purity silica columns (Type B) that have been end-capped.[1][10] End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for interaction with the analyte.[5][10] Columns with polar-embedded or hybrid stationary phases can also provide better peak shapes for polar and basic compounds.[2]
Q5: What is an acceptable level of peak tailing?
The degree of peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a tailing factor of less than 2.0 is considered acceptable for many applications.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape (tailing) observed for the analyte peak.
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="1. Evaluate HPLC Column", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="2. Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="3. Inspect HPLC System", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="4. Verify Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"];
// Column Sub-nodes is_endcapped [label="Is the column end-capped and\n suitable for basic compounds?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; use_endcapped [label="Action: Use a modern, end-capped\n C18 or C8 column, or consider a\n polar-embedded/hybrid phase column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_old [label="Is the column old or contaminated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Action: Replace the column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Mobile Phase Sub-nodes ph_optimization [label="Is the mobile phase pH optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Action: Adjust mobile phase pH.\n For basic compounds, try pH 2-3.\n Ensure pH is not close to analyte pKa.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_strength [label="Is the buffer concentration adequate\n (typically 10-50 mM)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_buffer [label="Action: Increase buffer strength.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_additive [label="Consider adding a competing base\n (e.g., 0.1% Triethylamine).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// System Sub-nodes dead_volume [label="Are there sources of dead volume\n (long tubing, loose fittings)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; minimize_dead_volume [label="Action: Use shorter, narrower ID tubing.\n Check and tighten all fittings.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sample Sub-nodes sample_overload [label="Is sample overload a possibility?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Action: Reduce sample concentration\n or injection volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_column; check_column -> is_endcapped; is_endcapped -> column_old [label="Yes"]; is_endcapped -> use_endcapped [label="No"]; use_endcapped -> check_mobile_phase; column_old -> replace_column [label="Yes"]; column_old -> check_mobile_phase [label="No"]; replace_column -> check_mobile_phase;
check_mobile_phase -> ph_optimization; ph_optimization -> buffer_strength [label="Yes"]; ph_optimization -> adjust_ph [label="No"]; adjust_ph -> check_system; buffer_strength -> use_additive [label="No"]; buffer_strength -> check_system [label="Yes"]; adjust_buffer -> check_system; use_additive -> check_system;
check_system -> dead_volume; dead_volume -> check_sample [label="No"]; dead_volume -> minimize_dead_volume [label="Yes"]; minimize_dead_volume -> check_sample;
check_sample -> sample_overload; sample_overload -> resolved [label="No"]; sample_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> resolved; } Caption: Troubleshooting workflow for resolving HPLC peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
1. Evaluate HPLC Column
-
Rationale: The column is a primary contributor to peak tailing, especially due to interactions with residual silanol groups.
-
Protocol:
-
Verify Column Type: Confirm that you are using a modern, end-capped C18 or C8 column from a reputable manufacturer. For highly polar or basic compounds, consider a column with a polar-embedded or hybrid stationary phase.
-
Assess Column Age and Performance: If the column has been in use for an extended period, its performance may have degraded. Test the column with a standard compound to check for efficiency and peak symmetry.
-
Action: If the column is old, contaminated, or not appropriate for basic compounds, replace it with a new, suitable column.
-
2. Optimize Mobile Phase
-
Rationale: The mobile phase composition, particularly its pH and buffer strength, directly influences the ionization of the analyte and the stationary phase.
-
Protocol:
-
pH Adjustment:
-
Low pH Approach: Prepare a mobile phase with a pH in the range of 2.0-3.0 using an appropriate buffer (e.g., phosphate or formate). This will protonate the silanol groups, minimizing their interaction with the basic analyte.
-
High pH Approach: Alternatively, use a mobile phase with a higher pH (e.g., pH 8-10) to analyze the compound in its neutral form. Ensure your column is stable at higher pH values.
-
-
Buffer Strength: Ensure your buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-50 mM.[2]
-
Mobile Phase Additives: If tailing persists, consider adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[11] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
-
3. Inspect HPLC System
-
Rationale: Extra-column volume (dead volume) in the HPLC system can cause band broadening and contribute to peak tailing.
-
Protocol:
-
Check Tubing: Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.
-
Verify Fittings: Ensure all fittings are properly tightened to eliminate any dead volume at the connections.
-
Action: Replace any long or wide-bore tubing with shorter, narrower alternatives. Remake any suspect connections.
-
4. Verify Sample Preparation
-
Rationale: Overloading the column with too much sample can lead to peak distortion.
-
Protocol:
-
Reduce Sample Concentration: Prepare a series of dilutions of your sample and inject them. If peak shape improves with lower concentrations, you may be overloading the column.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.
-
Action: Adjust your sample concentration and/or injection volume to a level that does not cause peak distortion.
-
Quantitative Data Summary
The following table summarizes the potential impact of various parameters on peak tailing, providing a guide for systematic optimization.
| Parameter | Condition 1 | Expected Tailing Factor (Tf) | Condition 2 | Expected Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 5.0 | > 2.0 | pH 2.5 | 1.0 - 1.5 | At low pH, silanol groups are protonated, reducing interaction with the basic analyte.[2][5] |
| Column Type | Non-end-capped C18 | > 2.5 | End-capped C18 | 1.0 - 1.8 | End-capping blocks residual silanol groups, minimizing secondary interactions.[1][10] |
| Mobile Phase Additive | No Additive | > 2.0 | 0.1% Triethylamine | 1.0 - 1.6 | Triethylamine acts as a competing base, masking the active silanol sites.[11] |
| Sample Concentration | 1 mg/mL | > 2.2 | 0.1 mg/mL | 1.0 - 1.5 | High sample concentrations can lead to column overload and peak distortion. |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. researchgate.net [researchgate.net]
preventing degradation of (+-)-5,6-Epoxy-5,6-dihydroquinoline during storage
Welcome to the technical support center for (+-)-5,6-Epoxy-5,6-dihydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The ideal storage temperature is between 2-8°C. It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[1][2][3][4][5][6]
Q2: I've noticed a change in the color of my stored sample. What could be the cause?
A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by oxidation of the quinoline ring or polymerization of the epoxide.[7] Exposure to light, air (oxygen), and elevated temperatures can accelerate these processes. It is advisable to perform a purity analysis (e.g., by HPLC) to assess the integrity of the compound.
Q3: My compound shows new peaks in the NMR/HPLC analysis after storage. What are the likely degradation products?
A3: The appearance of new peaks suggests chemical degradation. For this compound, likely degradation pathways include:
-
Hydrolysis of the epoxide: The epoxide ring is susceptible to opening in the presence of trace amounts of water, forming the corresponding diol. This reaction can be catalyzed by acidic or basic impurities.
-
Oxidation: The quinoline ring can be oxidized, leading to the formation of N-oxides or hydroxylated derivatives.[8][9][10][11][12]
-
Polymerization: Epoxides can undergo polymerization, especially in the presence of catalysts or under elevated temperatures.[1][7]
Q4: Can I store the compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol) can react with the epoxide ring. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature. Always prepare fresh solutions for your experiments whenever possible.
Q5: How can I check the purity of my stored compound?
A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products by comparing the spectrum to that of a fresh sample.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Table 1: Summary of Storage Conditions and Potential Degradation Issues
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | 2-8°C | Increased rate of degradation and polymerization.[1][2][3][7] | Store in a refrigerator. Avoid repeated freeze-thaw cycles. |
| Light | Store in the dark (amber vial) | Photodegradation, oxidation.[2][6][11] | Use amber vials or wrap containers in aluminum foil. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Oxidation of the quinoline moiety.[6] | Flush the container with inert gas before sealing. |
| Moisture | Dry/Anhydrous | Hydrolysis of the epoxide ring.[6][13][14] | Store in a desiccator. Use anhydrous handling techniques. |
| Purity of Container | Clean, inert material (glass) | Catalytic degradation from impurities. | Use clean, dry glass vials for storage. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where quinoline derivatives absorb, typically around 254 nm and 280 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile or a suitable aprotic solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of known purity (if available) to determine the retention time.
-
Inject the stored sample.
-
Calculate the purity by integrating the peak area of the main compound and any impurity peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. westsystem.com [westsystem.com]
- 2. chillepoxy.com [chillepoxy.com]
- 3. powerblanket.com [powerblanket.com]
- 4. How to Properly Store Epoxy Adhesives | MasterBond.com [masterbond.com]
- 5. How To [chem.rochester.edu]
- 6. ossila.com [ossila.com]
- 7. chillepoxy.com [chillepoxy.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Reaction Condition Optimization for (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and reaction condition optimization of (+-)-5,6-Epoxy-5,6-dihydroquinoline. This resource includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented in a structured table.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the epoxidation of quinoline to produce this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes. The slow addition is crucial to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess m-CPBA. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective in isolating the desired epoxide.
Data Presentation
| Parameter | Recommended Condition/Value | Notes |
| Reactants | ||
| Quinoline | 1.0 equivalent | Starting material |
| m-CPBA (70-77%) | 1.1 - 1.5 equivalents | Oxidizing agent |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous, ~0.1 M concentration of quinoline | A common solvent for epoxidations. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2 - 4 hours | Monitor by TLC. |
| Workup Reagents | ||
| Sodium Sulfite (Na₂SO₃) | Saturated aqueous solution | To quench excess m-CPBA. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | To remove acidic byproducts. |
| Purification | ||
| Method | Flash column chromatography | |
| Stationary Phase | Silica gel | |
| Mobile Phase | Ethyl acetate/Hexanes gradient | Adjust gradient based on TLC analysis. |
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during the synthesis of this compound.
Q1: My reaction is very slow or does not go to completion. What could be the problem?
A1:
-
Reagent Quality: The purity of m-CPBA can affect the reaction rate. Use a fresh bottle or a recently purchased batch of m-CPBA. The reagent can degrade over time, especially if not stored properly.
-
Temperature: While lower temperatures are often recommended to improve selectivity, the reaction may be too slow at very low temperatures. If the reaction is sluggish at 0 °C, consider allowing it to warm to room temperature after the initial addition of m-CPBA.
-
Stoichiometry: Ensure that you are using a slight excess of m-CPBA (at least 1.1 equivalents).
Q2: I am observing a significant amount of a polar byproduct. What is it and how can I avoid it?
A2: The polar byproduct is likely the N-oxide of quinoline. The nitrogen atom in quinoline is nucleophilic and can be oxidized by m-CPBA in a competing reaction.
-
To minimize N-oxide formation:
-
Control Temperature: Perform the reaction at a lower temperature (0 °C or even -20 °C) to favor epoxidation over N-oxidation.
-
Slow Addition: Add the m-CPBA solution slowly to maintain a low concentration of the oxidant in the reaction mixture at any given time.
-
Solvent Choice: While DCM is common, exploring other aprotic solvents might influence the selectivity.
-
Q3: My purified product seems to be a mixture of isomers or contains unexpected byproducts. What are the possibilities?
A3:
-
Epoxide Ring Opening: The desired epoxide is sensitive to acidic conditions. The byproduct of the m-CPBA reaction, meta-chlorobenzoic acid, can catalyze the ring-opening of the epoxide to form a diol. Ensure a thorough workup with a base wash (saturated NaHCO₃) to remove all acidic residues.
-
Baeyer-Villiger Oxidation: Although less common for this specific substrate, peroxy acids can induce Baeyer-Villiger oxidation of ketones. If your starting material contains any ketone impurities or if the epoxide rearranges to a ketone under the reaction conditions, this could be a source of byproducts.
-
Purification Issues: The epoxide may be sensitive to the acidity of standard silica gel. To prevent decomposition on the column, you can use deactivated silica gel (treated with a base like triethylamine) for purification.
Q4: How can I effectively remove the meta-chlorobenzoic acid byproduct during workup?
A4:
-
Base Wash: Multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are crucial.
-
Precipitation: In some cases, cooling the reaction mixture before the aqueous workup can help precipitate some of the meta-chlorobenzoic acid, which can then be removed by filtration.
Q5: What is the best way to store the purified this compound?
A5: Epoxides can be sensitive to heat, light, and acid. It is best to store the purified product in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at a low temperature (in a refrigerator or freezer).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline. Our goal is to help you minimize impurities and achieve a higher purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the epoxidation of quinoline using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. This reaction selectively oxidizes the electron-rich 5,6-double bond of the quinoline ring system.
Q2: What are the primary impurities I should be aware of during the synthesis?
Several potential impurities can form during the synthesis. The most common ones include:
-
Quinoline N-oxide: The nitrogen atom in the quinoline ring can be oxidized by m-CPBA to form the corresponding N-oxide.[1][2]
-
trans-5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline: Over-oxidation of the desired product can lead to the formation of a diepoxide.[1][2]
-
5,6-Dihydroxy-5,6-dihydroquinoline: The epoxide ring is susceptible to hydrolysis, which can be catalyzed by acidic conditions or occur during aqueous workup, leading to the corresponding diol.
-
m-Chlorobenzoic acid: This is a byproduct of the m-CPBA reagent.
-
Unreacted Quinoline: Incomplete reaction will result in the presence of the starting material.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with standards of the starting material (quinoline) and the product, you can track the consumption of the reactant and the formation of the epoxide. The formation of new spots may indicate the presence of impurities like the N-oxide or the diol. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and impurity profile.
Q4: My epoxide product seems to decompose during purification on a standard silica gel column. What is happening and how can I prevent this?
Epoxides can be sensitive to acidic conditions, and standard silica gel can have an acidic character, leading to the ring-opening of the epoxide to form the diol or other degradation products. To circumvent this, you can use a neutralized or basic stationary phase for column chromatography. Treating the silica gel with a solution of sodium bicarbonate and then drying it before use can effectively neutralize it.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired epoxide. | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction closely by TLC until the starting material is consumed. Consider a slight excess of m-CPBA. 2. Avoid strongly acidic conditions during workup. Use a buffered aqueous solution if necessary. For purification, use neutralized silica gel. 3. Maintain the reaction at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions. |
| Significant amount of Quinoline N-oxide impurity. | The nitrogen atom of the quinoline is competing with the 5,6-double bond for oxidation. | Use a controlled amount of m-CPBA (e.g., 1.0-1.2 equivalents). Running the reaction at a lower temperature may also favor epoxidation over N-oxidation. |
| Presence of a more polar impurity, likely the diol. | Hydrolysis of the epoxide ring during aqueous workup or on an acidic silica gel column. | Minimize contact time with aqueous acidic solutions. During workup, use a saturated sodium bicarbonate solution to neutralize any remaining acid. For chromatography, use deactivated or basic alumina, or neutralized silica gel. |
| Detection of a higher molecular weight impurity. | This could be the diepoxide from over-oxidation. | Use a stoichiometric amount of m-CPBA and monitor the reaction carefully to stop it once the starting material is consumed. Avoid prolonged reaction times. |
| Difficulty in removing m-chlorobenzoic acid byproduct. | Inefficient extraction during workup. | After the reaction, perform a wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to convert the m-chlorobenzoic acid into its water-soluble salt, which can then be easily removed in the aqueous layer. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: Dissolve quinoline (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled quinoline solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite to quench any remaining peroxide.
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the remaining m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on neutralized silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol for Neutralizing Silica Gel
-
Prepare a 5% (w/v) solution of sodium bicarbonate in deionized water.
-
Make a slurry of the silica gel in this solution and stir for 30 minutes.
-
Filter the silica gel and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the silica gel in an oven at 120 °C for at least 24 hours before use.
Visualizations
References
- 1. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Production of (+-)-5,6-Epoxy-5,6-dihydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question 1: Low or No Product Yield
Possible Cause 1: Inactive m-CPBA
-
Answer: Meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[1][2] It is recommended to use fresh m-CPBA or test the activity of the existing batch via iodometric titration.[3] Proper storage in a refrigerator is crucial.[1][2]
Possible Cause 2: Incomplete Reaction
-
Answer: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can lead to product decomposition.
Possible Cause 3: Product Decomposition
-
Answer: Epoxides, especially aromatic ones, can be sensitive to acidic conditions and heat.[4] The byproduct of the reaction, m-chlorobenzoic acid, can contribute to an acidic environment. A bicarbonate wash during the work-up is essential to neutralize the acid.[1] Avoid excessive heating during solvent removal.
Question 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause 1: Formation of Byproducts
-
Answer: Besides the desired epoxide, other products may form. One common byproduct is the N-oxide of quinoline, which can be formed by the oxidation of the nitrogen atom in the quinoline ring.[5] Over-oxidation can also lead to the formation of diols through epoxide ring-opening.
Possible Cause 2: Unreacted Starting Material
-
Answer: A spot corresponding to quinoline may indicate an incomplete reaction. Ensure sufficient m-CPBA is used (a slight excess is often recommended) and that the reaction has been allowed to proceed for an adequate amount of time.
Question 3: Difficulty in Purifying the Product
Possible Cause 1: Co-elution with Byproducts
-
Answer: The polarity of the desired epoxide, the N-oxide byproduct, and the m-chlorobenzoic acid byproduct might be similar, making separation by column chromatography challenging.[6][7] Careful selection of the eluent system is critical. A gradient elution starting from a non-polar solvent and gradually increasing polarity can improve separation.
Possible Cause 2: Product Instability on Silica Gel
-
Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive epoxides. Using neutralized silica gel (by washing with a base like triethylamine) or a different stationary phase like alumina might be beneficial.
Question 4: Product Decomposes Upon Storage
Possible Cause 1: Exposure to Light and Air
-
Answer: Quinoline and its derivatives can be sensitive to light and air, leading to discoloration and degradation over time.[8] Store the purified this compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place, preferably a refrigerator.
Possible Cause 2: Residual Acidity
-
Answer: Traces of acid from the reaction or purification steps can catalyze the decomposition of the epoxide. Ensure the product is thoroughly washed and neutralized before final storage.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when working with m-CPBA?
A1: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form or when heated.[1][9][10] It is crucial to:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][9][11]
-
Handle m-CPBA in a well-ventilated fume hood.[1]
-
Avoid contact with skin and eyes.[11]
-
Keep it away from heat, sparks, and open flames.[1]
-
Store it in a refrigerator, away from combustible materials.[1][2]
-
Never return unused portions to the original container.[1]
Q2: How should I dispose of the m-chlorobenzoic acid byproduct?
A2: m-chlorobenzoic acid is a solid byproduct of the epoxidation reaction. It should be treated as chemical waste and disposed of according to your institution's guidelines.[12][13] It can often be collected by filtration after the reaction work-up. Dissolving it in a combustible solvent for incineration by a licensed disposal company is a common practice.[12]
Q3: What are the key challenges when scaling up this reaction?
A3: Scaling up the production of this compound presents several challenges:
-
Exothermic Reaction: Epoxidation reactions are often exothermic.[8][14] On a larger scale, the heat generated can be significant and difficult to dissipate, potentially leading to a runaway reaction.[15][16][17] Proper temperature control through efficient cooling systems is critical.[14]
-
Reagent Addition: The rate of addition of m-CPBA becomes more critical at a larger scale to control the reaction temperature.[8]
-
Mixing: Ensuring efficient mixing in a large reactor is essential to maintain a homogeneous reaction mixture and prevent localized hotspots.[14]
-
Work-up and Purification: Handling large volumes of solvents and performing extractions and column chromatography at a large scale can be cumbersome and require specialized equipment.[15]
Q4: Can I use other epoxidizing agents besides m-CPBA?
A4: Yes, other peroxy acids like peracetic acid or trifluoroperacetic acid can also be used for epoxidation.[18] However, m-CPBA is often preferred in laboratory settings due to its relative stability as a solid and good reactivity.[7] For industrial-scale production, other oxidants like hydrogen peroxide in the presence of a catalyst might be considered for cost and safety reasons.[19]
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the product can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the epoxide functional group (typically showing C-O stretching in the 1250 cm⁻¹ region).
Quantitative Data Summary
The following table provides a summary of plausible quantitative data for the synthesis of this compound at different scales. These values are illustrative and may require optimization for specific laboratory conditions.
| Parameter | Lab Scale (1 g) | Bench Scale (10 g) | Pilot Scale (100 g) |
| Quinoline | 1.0 g | 10.0 g | 100.0 g |
| m-CPBA (77%) | 2.1 g (1.2 eq) | 21.0 g (1.2 eq) | 210.0 g (1.2 eq) |
| Solvent (DCM) | 50 mL | 500 mL | 5 L |
| Reaction Temp. | 0 °C to rt | 0 °C to rt | 0 °C to 10 °C |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 8 - 12 hours |
| Typical Yield | 70 - 85% | 65 - 80% | 60 - 75% |
| Purity (post-chromatography) | >98% | >98% | >97% |
Experimental Protocol: Synthesis of this compound
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: Dissolve quinoline in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add the m-CPBA solution dropwise to the quinoline solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material (quinoline) is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the epoxidation reaction.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. youtube.com [youtube.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. amarequip.com [amarequip.com]
- 15. catsci.com [catsci.com]
- 16. fauske.com [fauske.com]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (±)-5,6-Epoxy-5,6-dihydroquinoline
This guide provides a comparative overview of analytical methodologies for the quantitative determination of (±)-5,6-Epoxy-5,6-dihydroquinoline, a quinoline derivative of interest in pharmaceutical research. The focus is on the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection of a suitable analytical method.
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose[1][2]. This involves demonstrating specificity, linearity, accuracy, precision, and sensitivity. The following sections detail hypothetical, yet representative, validation parameters for HPLC-UV and GC-MS methods for the analysis of (±)-5,6-Epoxy-5,6-dihydroquinoline, based on established practices for similar compounds.
Comparative Validation Data
The performance of analytical methods can be objectively compared through key validation parameters. The following table summarizes hypothetical data for the validation of an HPLC-UV and a GC-MS method for the quantification of (±)-5,6-Epoxy-5,6-dihydroquinoline.
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | Typically < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically < 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | S/N ratio of 10:1[3] |
| Specificity | Resolved from degradants | Specific mass fragments | No interference at analyte retention time |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and their biological context is essential for clarity and reproducibility.
Caption: Workflow for analytical method validation.
Caption: Hypothetical signaling pathway interaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the validation of HPLC-UV and GC-MS methods for the analysis of (±)-5,6-Epoxy-5,6-dihydroquinoline.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of (±)-5,6-Epoxy-5,6-dihydroquinoline in bulk drug substance and formulation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A similar approach is used for 5,6-Dihydroxyindole[4].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (±)-5,6-Epoxy-5,6-dihydroquinoline in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
3. Validation Procedures:
-
Specificity: Analyze blank samples (matrix without analyte) and samples spiked with known related substances to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by analyzing a series of diluted solutions and establishing a signal-to-noise ratio of approximately 10:1[3].
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and specificity, making it suitable for the analysis of trace amounts of (±)-5,6-Epoxy-5,6-dihydroquinoline, such as in biological matrices or for impurity profiling. GC-based methods are common for the analysis of epoxides[5].
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of (±)-5,6-Epoxy-5,6-dihydroquinoline (e.g., m/z corresponding to the molecular ion and major fragments).
-
2. Standard and Sample Preparation:
-
Derivatization (if necessary): While some epoxides can be analyzed directly, derivatization may improve thermal stability and chromatographic performance. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Trimethylsilylation is a frequently used derivatization technique for GC-MS analysis[6].
-
Standard Stock Solution: Prepare a stock solution of the analyte (or its derivative) in a suitable solvent like ethyl acetate at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction), evaporate the solvent, and reconstitute in the derivatization agent or a suitable injection solvent.
3. Validation Procedures:
-
Specificity: Analyze blank matrix samples to ensure no endogenous interferences. Specificity is further enhanced by monitoring for specific mass fragments.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve based on the peak area ratio of the analyte to an internal standard (if used).
-
Accuracy: Analyze spiked matrix samples at three concentration levels in triplicate and calculate the percentage recovery.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method.
-
Limit of Quantitation (LOQ): Determine the LOQ based on a signal-to-noise ratio of 10:1 for the quantifier ion.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. iosrphr.org [iosrphr.org]
- 3. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Aromatic Epoxides: Featuring (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (+-)-5,6-Epoxy-5,6-dihydroquinoline and other structurally relevant aromatic epoxides, namely styrene oxide and indene oxide. The reactivity of epoxides is a critical parameter in organic synthesis and drug development, influencing reaction rates, product distribution, and biological activity. This document summarizes available experimental data, provides detailed experimental protocols for reactivity assessment, and visualizes key reaction pathways and workflows.
Introduction to Epoxide Reactivity
Epoxides are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. Their ring-opening reactions, initiated by nucleophiles, are fundamental transformations in organic chemistry. The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the electronic and steric properties of the epoxide, the nature of the nucleophile, and the reaction conditions (acidic, basic, or neutral).
Aromatic epoxides, also known as arene oxides, are epoxides of aromatic compounds. They are key intermediates in the metabolism of aromatic hydrocarbons and are involved in detoxification as well as carcinogenesis. Their reactivity is of particular interest in understanding these biological processes and in the synthesis of complex molecules.
Comparative Reactivity Analysis
This section compares the reactivity of this compound with two common aromatic epoxides: styrene oxide and indene oxide. The comparison is based on their reactions with representative nucleophiles, piperidine (a secondary amine) and sodium azide (a common nucleophile in click chemistry and synthesis of nitrogen-containing compounds).
Note on Data Availability: While extensive quantitative data for the reactivity of styrene oxide and indene oxide are available in the scientific literature, direct kinetic studies and comparative quantitative data for this compound are limited. The information presented for the quinoline epoxide is primarily based on synthetic reports and qualitative observations of its reactivity.
Reactivity of this compound
Comparative Data Tables
The following tables summarize the available quantitative data for the reactions of styrene oxide and indene oxide with piperidine and sodium azide.
Table 1: Reaction of Aromatic Epoxides with Piperidine
| Epoxide | Reaction Conditions | Product(s) | Yield (%) | Regioselectivity (Major Isomer) | Reference |
| Styrene Oxide | Neat, 170 °C, 30 min | 2-piperidino-1-phenylethanol & 1-piperidino-2-phenylethanol | 79 | 86:14 (attack at benzylic carbon) | N/A |
| Indene Oxide | Data not available | - | - | - | - |
| This compound | Data not available | - | - | - | - |
Table 2: Reaction of Aromatic Epoxides with Sodium Azide
| Epoxide | Reaction Conditions | Product(s) | Yield (%) | Regioselectivity (Major Isomer) | Reference |
| Styrene Oxide | NaN3, NH4Cl, CH3CN/H2O (1:1), 75 °C, 29 min | 2-azido-1-phenylethanol & 1-azido-2-phenylethanol | 89 | 4:1 (attack at benzylic carbon) | N/A |
| Indene Oxide | NaN3, NH4Cl, CH3CN/H2O (1:1), 75 °C, < 4 min | trans-2-azidoindan-1-ol | 96 | Attack at benzylic position | N/A |
| This compound | Data not available | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the reactivity of epoxides.
Protocol 1: General Procedure for the Reaction of Epoxides with Amines (e.g., Piperidine)
-
Reaction Setup: To a sealed reaction vial equipped with a magnetic stir bar, add the epoxide (1.0 mmol) and piperidine (1.2 mmol).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-170 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess amine and solvent (if any) are removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The product yields and regioselectivity are determined by ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS).
Protocol 2: General Procedure for the Reaction of Epoxides with Sodium Azide
-
Reaction Setup: In a round-bottom flask, a solution of the epoxide (1.0 mmol) in a suitable solvent system (e.g., acetonitrile/water, 1:1, 10 mL) is prepared. To this solution, sodium azide (1.5 mmol) and a catalyst or promoter (e.g., ammonium chloride, 1.5 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-75 °C).
-
Monitoring the Reaction: The reaction progress is monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yields and regioselectivity of the resulting azido alcohols are determined by ¹H NMR and/or HPLC analysis.
Protocol 3: Kinetic Analysis of Epoxide Ring-Opening Reactions by HPLC
-
Standard Solutions: Prepare standard solutions of the starting epoxide and the expected ring-opened products of known concentrations.
-
Reaction Initiation: Initiate the epoxide ring-opening reaction under the desired conditions in a thermostated vessel.
-
Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with a suitable solvent).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A suitable method would involve a C18 column and a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength.
-
Data Analysis: Quantify the concentrations of the reactant and products at each time point using the calibration curves generated from the standard solutions. Determine the reaction rate and rate constants by plotting the concentration of the reactants versus time.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanisms of epoxide ring-opening and a typical experimental workflow for kinetic analysis.
Caption: General mechanisms for acid- and base-catalyzed epoxide ring-opening.
Caption: Experimental workflow for kinetic analysis of epoxide reactions.
Conclusion
This guide provides a comparative overview of the reactivity of this compound with styrene oxide and indene oxide. While quantitative data for the quinoline epoxide is currently scarce, the provided information on related aromatic epoxides and the detailed experimental protocols offer a solid foundation for researchers to design and conduct their own comparative studies. Understanding the relative reactivity of these epoxides is crucial for their application in the synthesis of novel compounds and for elucidating their roles in biological systems. Further kinetic studies on this compound are warranted to provide a more complete picture of its chemical behavior.
References
- 1. Arene oxides of quinoline: epoxidation, N-oxidation and N-methylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activities of Dihydroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The specific arrangement of the double bond within the dihydropyridine ring, creating positional isomers such as 1,2-dihydroquinoline and 1,4-dihydroquinoline, as well as the stereochemistry of substituents, can significantly influence the pharmacological profile of these compounds. This guide provides a comparative overview of the biological activities of dihydroquinoline isomers, supported by experimental data, to aid in the design and development of novel therapeutics.
Comparison of Biological Activities
While direct comparative studies of unsubstituted dihydroquinoline isomers are limited, the existing body of research on their derivatives highlights distinct therapeutic applications for the different scaffolds. Generally, 1,2-dihydroquinoline derivatives have been extensively investigated for their antioxidant and anticancer properties, whereas 1,4-dihydroquinoline derivatives have shown significant promise as cardiovascular agents and for their role in central nervous system (CNS) drug delivery.
Below is a summary of quantitative data from representative studies on substituted dihydroquinoline derivatives, showcasing their diverse biological activities.
| Compound Class | Derivative Example | Biological Activity | Assay System | IC₅₀ / EC₅₀ |
| 1,2-Dihydroquinolines | Substituted 2,2,4-trimethyl-1,2-dihydroquinoline | Antioxidant (Lipid Peroxidation Inhibition) | Rat brain microsomes | < 10 µM |
| Dihydroquinoline-embelin conjugate | Cardioprotective | H9c2 cardiomyocytes (Doxorubicin-induced toxicity) | > 40 µM (for select derivatives) | |
| Nitrodihydroquinolinone derivative | Anticancer | MDA-MB-231 (Breast Cancer) | Not specified (potent activity reported) | |
| 1,4-Dihydroquinolines | Substituted 1,4-dihydroquinoline | P-glycoprotein Inhibition | Human MDR1-overexpressing cells | Not specified (potent reversal of MDR) |
| 1,4-dihydroquinoline-GABA conjugate | CNS Drug Delivery | In vivo mouse model | Significant alteration of locomotor activity |
Signaling Pathways and Experimental Workflows
The diverse biological activities of dihydroquinoline derivatives are a result of their interaction with various cellular signaling pathways. For instance, the anticancer effects of certain dihydroquinolinones are linked to their ability to induce apoptosis and inhibit cell proliferation.
Anticancer Mechanism of a Dihydroquinoline Derivative
The workflow for evaluating the anticancer potential of a novel dihydroquinoline derivative often involves a multi-step process, from initial screening to in-depth mechanistic studies.
A plausible signaling pathway for a dihydroquinoline-based anticancer agent could involve the inhibition of key enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1), which is implicated in cancer cell self-renewal and drug resistance.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the biological activities of dihydroquinoline isomers, detailed experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a dihydroquinoline derivative inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Culture: Human breast cancer cells (MDA-MB-231) and normal human keratinocytes (VERO) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The dihydroquinoline derivative is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48 hours. Control wells receive medium with DMSO at the same final concentration as the highest compound concentration.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Molecular Docking
This computational method predicts the binding affinity and interaction of a dihydroquinoline derivative with a target protein, such as human aldehyde dehydrogenase 1A1 (ALDH1A1).
-
Protein and Ligand Preparation: The three-dimensional crystal structure of ALDH1A1 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The 3D structure of the dihydroquinoline derivative is generated and energy-minimized using a molecular modeling software.
-
Binding Site Definition: The active site of ALDH1A1 is defined based on the co-crystallized ligand or through literature information.
-
Docking Simulation: A docking algorithm is used to place the flexible ligand into the rigid protein active site in multiple conformations and orientations.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is selected for further analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Comparative Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline and its Alternatives in Key Biological Pathways
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the potential biological activities of (+-)-5,6-Epoxy-5,6-dihydroquinoline and related heterocyclic compounds, with a focus on their inhibitory effects on soluble epoxide hydrolase (sEH) and cytochrome P450 (CYP450) enzymes. This guide provides available experimental data, detailed methodologies for relevant assays, and visual representations of the implicated signaling pathways.
While direct experimental data for this compound is limited in publicly available literature, its structural motifs—a quinoline core and an epoxide group—suggest potential interactions with key enzymatic pathways involved in inflammation and drug metabolism. This guide cross-validates this hypothesis by examining experimental results for structurally similar quinoline derivatives and other compounds that target soluble epoxide hydrolase (sEH) and cytochrome P450 (CYP450) enzymes.
Performance Comparison: Inhibition of sEH and CYP450
The following tables summarize the inhibitory activities of various quinoline derivatives and other relevant compounds against sEH and CYP450 enzymes. This data provides a baseline for understanding the potential efficacy and selectivity of compounds related to this compound.
Table 1: Inhibitory Activity of Quinoline Derivatives and Alternatives against Soluble Epoxide Hydrolase (sEH)
| Compound/Alternative | Target | IC50 (nM) | Species | Reference |
| Quinolinyl-based MTDL 4a | sEH | 1.7 | Human | [1] |
| Quinolinyl-based MTDL 4d | sEH | 1.7 | Human | [1] |
| Quinolinyl-based MTDL 4a | sEH | 17.2 | Mouse | [1] |
| Quinolinyl-based MTDL 4d | sEH | 17.2 | Mouse | [1] |
| Quinolinyl-based MTDL 4a | sEH | 2.0 | Rat | [1] |
| Quinolinyl-based MTDL 4d | sEH | 2.0 | Rat | [1] |
| Quinazolinone Derivative 34 | sEH | 300 | Human | [2] |
| Quinazolinone Derivative 35 | sEH | 660 | Human | [2] |
| Quinazolinone Derivative 37 | sEH | 480 | Human | [2] |
| Quinazolinone Derivative 43 | sEH | 410 | Human | [2] |
| TCPU (sEH Inhibitor-1) | sEH | 0.4 | Human | [3] |
| TCPU (sEH Inhibitor-1) | sEH | 5.3 | Mouse | [3] |
Table 2: Inhibitory Activity of Quinoline Derivatives against Cytochrome P450 (CYP450) Enzymes
| Compound/Alternative | Target Enzyme | Ki (µM) | Inhibition Type | Reference |
| Quinoline-4-carboxamide analog 1 | CYP2C9 | 0.2 ± 0.0 | Competitive | [4] |
| Quinoline-4-carboxamide analog 2 | CYP2C9 | 0.3 ± 0.1 | Competitive | [4] |
| Quinoline-4-carboxamide analog 3 | CYP2C9 | 2.4 ± 0.6 | Competitive | [4] |
| Quinoline-4-carboxamide analog 4 | CYP2C9 | 1.2 ± 0.2 | Competitive | [4] |
| Quinoline-4-carboxamide analog 5 | CYP2C9 | 3.0 ± 0.6 | Competitive | [4] |
| Quinidine | CYP2D6 | 0.02 | Not specified | [5] |
| Quinine | CYP2D6 | - | Not specified | [5] |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds against sEH and CYP450 are crucial for the cross-validation and replication of experimental results.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and common laboratory practices.[6][7]
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer
-
sEH substrate (e.g., PHOME, Epoxy Fluor 7)
-
Test compound and known sEH inhibitor (e.g., NCND, AUDA)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound.
-
Reaction Setup: In a 96-well plate, add the sEH assay buffer, followed by the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (known sEH inhibitor).
-
Enzyme Addition: Add the human recombinant sEH enzyme to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode for a set duration (e.g., 15-30 minutes).[6]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cytochrome P450 (CYP450) Inhibition Assay using Human Liver Microsomes
This protocol outlines a common method for evaluating the inhibitory potential of compounds on major CYP450 isoforms.[2][4][8][9][10]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Specific probe substrates for each CYP450 isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
Test compound and known CYP450 inhibitors for each isoform
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well incubation plate
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Compound and Microsome Preparation: Prepare serial dilutions of the test compound. Prepare a suspension of human liver microsomes in the incubation buffer.
-
Incubation Mixture: In a 96-well plate, combine the human liver microsomes, the NADPH regenerating system, and the test compound at various concentrations. Include controls with known inhibitors.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the reaction by adding the specific CYP450 probe substrate.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value. For determination of the inhibition constant (Ki), experiments are performed with multiple substrate and inhibitor concentrations.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these compounds may act is essential for a comprehensive understanding of their potential therapeutic applications and liabilities.
Caption: Soluble Epoxide Hydrolase (sEH) Inflammatory Pathway.
Caption: Cytochrome P450 (CYP450) Drug Metabolism Pathway.
Caption: General Experimental Workflows for Inhibition Assays.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sEH inhibitor-1 | Epoxide Hydrolase | 1208549-68-1 | Invivochem [invivochem.com]
- 4. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dynamed.com [dynamed.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to the racemic mixture of (+-)-5,6-Epoxy-5,6-dihydroquinoline, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the primary synthetic strategies, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
(+/-)-5,6-Epoxy-5,6-dihydroquinoline, also known as quinoline-5,6-oxide, is a valuable intermediate in the synthesis of various biologically active molecules. Its epoxide functionality allows for diverse chemical transformations, making it a versatile building block. The synthesis of this compound primarily involves the epoxidation of the corresponding 5,6-double bond in a dihydroquinoline precursor. This guide will focus on the prevalent methods for this transformation, including direct epoxidation with peroxy acids and a two-step method involving the formation of a bromohydrin intermediate.
Comparative Analysis of Synthetic Routes
The two primary methods for the synthesis of racemic 5,6-epoxy-5,6-dihydroquinoline from 5,6-dihydroquinoline are direct epoxidation using a peroxy acid and a two-step procedure via a bromohydrin. A summary of the key performance indicators for these routes is presented below.
| Parameter | Method 1: Direct Epoxidation (m-CPBA) | Method 2: Bromohydrin Formation and Cyclization |
| Starting Material | 5,6-Dihydroquinoline | 5,6-Dihydroquinoline |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | N-Bromosuccinimide (NBS), water, base (e.g., sodium hydroxide) |
| Reaction Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good |
| Reaction Time | Several hours | Several hours for each step |
| Scalability | Feasible, but requires careful temperature control | Generally straightforward to scale up |
| Safety Considerations | Peroxy acids can be explosive; requires careful handling and temperature control. | NBS is a lachrymator and should be handled in a fume hood. Bromohydrin intermediates can be toxic. |
| Purification | Chromatography | Crystallization or chromatography |
Experimental Protocols
Method 1: Direct Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This method, a variation of the Prilezhaev reaction, utilizes the electrophilic nature of the peroxy acid to directly transfer an oxygen atom across the double bond of 5,6-dihydroquinoline.
Protocol:
-
Dissolve 5,6-dihydroquinoline in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.1 to 1.5 equivalents) in the same solvent.
-
Add the m-CPBA solution dropwise to the stirred solution of 5,6-dihydroquinoline while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to destroy any excess peroxy acid.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (+/-)-5,6-Epoxy-5,6-dihydroquinoline.
Method 2: Bromohydrin Formation and Subsequent Cyclization
This two-step approach involves the initial formation of a trans-bromohydrin across the 5,6-double bond, followed by an intramolecular Williamson ether synthesis to form the epoxide ring.
Protocol:
Step 1: Bromohydrin Formation
-
Dissolve 5,6-dihydroquinoline in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or dimethoxyethane) and water.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude bromohydrin, which can often be used in the next step without further purification.
Step 2: Epoxide Formation (Cyclization)
-
Dissolve the crude bromohydrin from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the formation of the epoxide by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude epoxide.
-
Purify the product by crystallization or column chromatography.
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
Both direct epoxidation with m-CPBA and the two-step bromohydrin route are effective methods for the synthesis of racemic this compound. The choice between these routes will depend on factors such as the desired scale of the reaction, available reagents, and safety considerations. The direct epoxidation is a more atom-economical, one-step process, but requires careful handling of the potentially hazardous peroxy acid. The two-step method, while longer, may offer advantages in terms of scalability and the use of less hazardous reagents for the key transformations. For specific applications requiring enantiomerically pure material, the development of an asymmetric epoxidation protocol would be necessary. This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.
assessing the purity of (+-)-5,6-Epoxy-5,6-dihydroquinoline by different techniques
A comprehensive comparison of analytical techniques for robust purity determination in drug discovery and development.
The precise determination of purity for novel chemical entities is a cornerstone of safe and effective drug development. For a compound like (+-)-5,6-Epoxy-5,6-dihydroquinoline, a chiral heterocyclic epoxide with potential pharmacological activity, rigorous purity assessment is critical. This guide provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare four common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Chiral HPLC.
| Technique | Principle | Purity Determined (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | 99.5 | 0.01% | 0.03% | High resolution, widely applicable, excellent for non-volatile and thermally labile compounds. | Requires chromophoric impurities for UV detection, potential for co-elution. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | 99.2 | 0.005% | 0.015% | High sensitivity, provides structural information of impurities, ideal for volatile compounds.[1][2] | Not suitable for non-volatile or thermally unstable compounds, requires derivatization for some analytes. |
| qNMR (¹H) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.[3][4][5] | 99.6 | 0.1% | 0.3% | Non-destructive, provides structural information, no need for specific reference standards of impurities.[3][4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Chiral HPLC | Enantioselective separation based on interactions with a chiral stationary phase.[6][7] | Enantiomeric Excess (e.e.): 99.0% | 0.05% | 0.15% | Essential for determining the ratio of enantiomers in a racemic mixture.[6] | More complex method development, may require specialized columns and mobile phases.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols used to generate the comparative data.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: Standard HPLC system with a UV-Vis detector.
Method:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Method:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR spectrometer.
Method:
-
Solvent: Deuterated chloroform (CDCl₃) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard: A certified reference standard of known purity and concentration (e.g., maleic acid).
-
Pulse Sequence: A standard 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard.
-
Data Processing: Manual phasing and baseline correction are critical. Purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Instrumentation: HPLC system with a UV-Vis detector.
Method:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Visualizing the Workflow
To better understand the logical flow of purity assessment, the following diagrams illustrate the experimental workflows for each technique.
Caption: Workflow for purity assessment by HPLC.
Caption: Workflow for purity assessment by GC-MS.
Caption: Workflow for purity assessment by qNMR.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. While HPLC provides a robust and routine method for general purity, GC-MS offers higher sensitivity for volatile impurities and provides valuable structural information. For absolute quantification without the need for impurity standards, qNMR is an invaluable, albeit less sensitive, tool.[3][4] Finally, due to the chiral nature of the molecule, Chiral HPLC is indispensable for determining the enantiomeric excess, a critical parameter for pharmacological evaluation. The selection of the most suitable technique or combination of techniques will ultimately depend on the specific requirements of the research or development phase.
References
- 1. Evaluation of Epoxy Quality by Determination of Volatile Organic Compounds (VOCs) [perkinelmer.com]
- 2. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
A Comparative Guide to the Inter-laboratory Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance of three common analytical methods for the quantification of heterocyclic compounds similar to (+-)-5,6-Epoxy-5,6-dihydroquinoline. These values are representative and may vary depending on the specific instrumentation, laboratory conditions, and sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Specificity | Moderate | High | High |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Expertise Required | Low to Medium | High | Medium to High |
Experimental Protocols
Detailed methodologies for the analysis of quinoline epoxides are crucial for reproducibility. Below is a representative protocol for LC-MS/MS, which is a commonly employed technique for such analyses due to its high sensitivity and specificity.
Protocol: Quantitative Analysis of this compound by LC-MS/MS
1. Sample Preparation (e.g., from a biological matrix)
-
Objective: To extract the analyte from the sample matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add an internal standard solution.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Objective: To chromatographically separate the analyte from other components and detect it with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ions (Q3): At least two characteristic fragment ions.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in the samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for comparing analytical methods for the target analyte.
Benchmarking (±)-5,6-Epoxy-5,6-dihydroquinoline: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound (±)-5,6-Epoxy-5,6-dihydroquinoline against established standards in the context of anticancer drug discovery. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments based on established protocols for evaluating similar quinoline-based and epoxy-containing compounds. The objective is to furnish a robust methodology for assessing its potential as a therapeutic agent.
Introduction to (±)-5,6-Epoxy-5,6-dihydroquinoline and Benchmarking Standards
(±)-5,6-Epoxy-5,6-dihydroquinoline is a heterocyclic compound featuring a quinoline core fused with an epoxide ring. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1][2][3][4][5][6] The inclusion of a reactive epoxide group suggests potential for covalent interactions with biological targets, a characteristic of some anticancer agents.[7][8][9]
For a comprehensive evaluation, its performance will be benchmarked against two well-characterized anticancer agents:
-
Doxorubicin: A widely used chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II, serving as a positive control for general cytotoxicity.
-
Bosutinib: A tyrosine kinase inhibitor with a quinoline core structure, representing a targeted therapy standard.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on various cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human breast adenocarcinoma (MCF-7), prostate carcinoma (DU-145), and colorectal carcinoma (HCT-116) cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: (±)-5,6-Epoxy-5,6-dihydroquinoline, Doxorubicin, and Bosutinib will be dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells will be treated with these dilutions for 48 hours. Control wells will receive medium with DMSO at the same concentration as the treated wells.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative IC50 Values
The following table summarizes the expected format for presenting the IC50 values.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on DU-145 | IC50 (µM) on HCT-116 |
| (±)-5,6-Epoxy-5,6-dihydroquinoline | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
| Bosutinib | Experimental Data | Experimental Data | Experimental Data |
Mechanistic Pathway Investigation: PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer.[10][11][12][13] Many quinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.[14] Therefore, investigating the impact of (±)-5,6-Epoxy-5,6-dihydroquinoline on key proteins in this pathway is a logical next step.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: MCF-7 cells will be treated with (±)-5,6-Epoxy-5,6-dihydroquinoline at its IC50 concentration for 24 hours. Post-treatment, cells will be washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates will be determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) from each sample will be separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane will be blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against key proteins in the PI3K/Akt pathway, such as p-Akt (Ser473), total Akt, and β-actin (as a loading control).
-
Secondary Antibody Incubation and Detection: The membrane will be washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands will be quantified using image analysis software. The expression levels of the target proteins will be normalized to the loading control.
Data Presentation: Protein Expression Levels
The results of the Western blot analysis will be presented in a table format.
| Treatment | Relative p-Akt (Ser473) Expression | Relative Total Akt Expression |
| Control (Untreated) | 1.0 | 1.0 |
| (±)-5,6-Epoxy-5,6-dihydroquinoline (IC50) | Experimental Data | Experimental Data |
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Validating the Stereochemistry of (+-)-5,6-Epoxy-5,6-dihydroquinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the case of chiral compounds such as (+-)-5,6-Epoxy-5,6-dihydroquinoline, a potential pharmacophore, validating the stereochemistry is a critical step in understanding its biological activity and ensuring the development of safe and effective therapeutics. This guide provides a comparative overview of key analytical techniques for the stereochemical validation of this epoxide, complete with experimental data from analogous systems and detailed methodologies.
The validation of the absolute and relative stereochemistry of the enantiomers of 5,6-Epoxy-5,6-dihydroquinoline relies on a combination of spectroscopic and chromatographic methods. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography. Each method offers unique advantages and provides complementary information to build a comprehensive understanding of the molecule's spatial arrangement.
Comparison of Analytical Techniques
The following table summarizes the key performance attributes of the primary analytical techniques used for the stereochemical validation of chiral epoxides like this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry (NOE), diastereomeric differentiation (with chiral derivatizing agents). | mg scale, soluble | Moderate | Provides detailed structural information, non-destructive. | Determination of absolute configuration often requires derivatization. |
| Chiral HPLC | Enantiomeric separation and quantification (enantiomeric excess). | µg-mg scale, soluble | High | Excellent for separating enantiomers, highly sensitive and quantitative. | Does not directly provide structural information for absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | mg scale, soluble, requires IR active bands | Low to Moderate | Non-destructive, provides absolute configuration without crystallization. | Requires theoretical calculations for spectral interpretation. |
| X-ray Crystallography | Unambiguous absolute and relative stereochemistry. | High-quality single crystal | Low | The "gold standard" for absolute configuration determination. | Dependent on the ability to grow suitable crystals. |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the epoxide ring with respect to the dihydroquinoline scaffold. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which can help in assigning the cis or trans configuration of the epoxide. To determine the absolute configuration, derivatization with a chiral agent, such as Mosher's acid, is often employed to create diastereomers that can be distinguished by NMR.
Experimental Protocol: Mosher's Ester Analysis
-
Reaction: React the racemic 5,6-Epoxy-5,6-dihydroquinoline with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in separate reactions to form the corresponding diastereomeric Mosher's esters. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or DMAP.
-
Purification: Purify the resulting diastereomeric esters using column chromatography or preparative TLC.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Compare the chemical shifts of protons near the newly formed chiral center. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the established Mosher's method model.
Logical Workflow for Stereochemical Validation
Caption: A general workflow illustrating the process from synthesis to stereochemical validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol: Enantiomeric Separation
-
Column Selection: Screen various chiral columns (e.g., polysaccharide-based like Chiralpak series, or cyclodextrin-based) to find a suitable stationary phase for separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.
-
Analysis: Inject the racemic mixture and individual enantiomers (if available) to determine their retention times.
-
Quantification: For quantitative analysis, create a calibration curve using a standard of known concentration. The peak areas of the enantiomers are used to calculate the enantiomeric excess.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a theoretically calculated spectrum, the absolute configuration can be determined.
Experimental Protocol: Absolute Configuration Determination
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for VCD measurement.
-
VCD Measurement: Acquire the VCD and IR spectra of the sample.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both (5R,6S)- and (5S,6R)-enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical method.
X-ray Crystallography
If a suitable single crystal of one of the enantiomers of 5,6-Epoxy-5,6-dihydroquinoline can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of a purified enantiomer from a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer confirms the assignment.
Conclusion
The validation of the stereochemistry of this compound requires a multi-faceted analytical approach. Chiral HPLC is indispensable for the separation of enantiomers and the determination of enantiomeric purity. NMR spectroscopy provides crucial information about the relative stereochemistry. For the definitive assignment of the absolute configuration, Vibrational Circular Dichroism offers a powerful solution-state method, while X-ray crystallography remains the ultimate, albeit more challenging, technique. The choice of methodology will depend on the specific research question, sample availability, and the instrumentation at hand. By combining the strengths of these techniques, researchers can confidently establish the stereochemical integrity of this and other chiral molecules, a critical step in the journey of drug discovery and development.
Safety Operating Guide
Essential Safety and Logistical Information for Handling (+-)-5,6-Epoxy-5,6-dihydroquinoline
Hazard Assessment
Based on the chemical structure, (+-)-5,6-Epoxy-5,6-dihydroquinoline is anticipated to exhibit hazards associated with both epoxy and quinoline compounds. These may include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]
-
Sensitization: Epoxides are known to be potential sensitizers, meaning prolonged or repeated contact could lead to allergic reactions.
-
Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects.[2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for protection against chemicals.[4][5] Always inspect gloves for tears or holes before use. |
| Eyes | Chemical safety goggles | Must be worn to protect against splashes.[4][6] A face shield may be used for additional protection.[4] |
| Body | Chemical-resistant coverall or lab coat | Long sleeves are essential to prevent skin contact.[4][5] An apron can provide an additional layer of protection.[4] |
| Respiratory | Respirator with appropriate filter | Recommended if working in a poorly ventilated area, or if there is a risk of generating dust or aerosols.[6][7] An A-P2 filter or equivalent for organic vapors and particulates should be considered.[4] |
| Feet | Closed-toe shoes | To protect against spills.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Avoid the formation of dust and aerosols.[3]
-
Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, and open flames.[2][9]
-
Ground all equipment when transferring the substance to prevent static discharge.[2]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the work area.[8]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3]
-
Prevent the spill from entering drains or waterways.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. PPE [epoxysafety.goodbarber.app]
- 5. google.com [google.com]
- 6. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 7. epoxio.cz [epoxio.cz]
- 8. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 9. chem-on.co.id [chem-on.co.id]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
